GW549390X
Descripción
Structure
3D Structure
Propiedades
Número CAS |
135307-33-4 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N,5-diphenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-16-15(18-14)17-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
Clave InChI |
HFICAVMUTYFODG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3 |
Sinónimos |
N,5-diphenyl-1,3-oxazol-2-amine |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW7647: A Potent and Selective PPARα Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "GW549390X" did not yield specific results in scientific literature searches. This guide focuses on GW7647, a well-characterized and structurally related potent PPARα agonist, as a representative molecule to illustrate the required technical depth.
Executive Summary
GW7647 is a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4] As a ligand-activated transcription factor, PPARα is a key regulator of lipid metabolism and energy homeostasis, primarily in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle.[5] GW7647 mimics the action of endogenous fatty acid ligands, inducing a conformational change in the PPARα receptor that initiates a cascade of molecular events leading to the modulation of target gene expression. Its high selectivity for PPARα over other PPAR isotypes (γ and δ) makes it a valuable tool for investigating the specific roles of PPARα in health and disease. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: PPARα Activation
The primary mechanism of action of GW7647 is the direct binding to and activation of PPARα, a member of the nuclear hormone receptor superfamily.[6][7] The activation process follows a canonical pathway for nuclear receptors:
-
Ligand Binding: GW7647, being a small, lipophilic molecule, crosses the cell and nuclear membranes to access the nucleoplasm where PPARα resides. It binds to the ligand-binding domain (LBD) of the PPARα protein.
-
Conformational Change and Co-regulator Exchange: Upon binding, the receptor undergoes a conformational change. This structural shift causes the dissociation of corepressor proteins and facilitates the recruitment of coactivator complexes.[5][8]
-
Heterodimerization: The ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[7][9][10]
-
PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][9]
-
Transcriptional Regulation: The entire complex, including the coactivators, recruits the general transcriptional machinery (e.g., RNA polymerase II), leading to an increase in the transcription of target genes.[8]
The downstream effects of GW7647 are therefore a direct consequence of the altered expression of PPARα target genes, which are predominantly involved in fatty acid transport, activation, and oxidation.[5][11]
Quantitative Data: Potency and Selectivity
The efficacy and selectivity of GW7647 have been quantified in various assays. The half-maximal effective concentration (EC50) is a key metric demonstrating its potency.
| Receptor | Species | EC50 Value | Assay Type | Reference |
| PPARα | Human | 6 nM | GAL4-PPAR Chimeric Reporter Assay | [1][2][3] |
| PPARγ | Human | 1,100 nM (1.1 µM) | GAL4-PPAR Chimeric Reporter Assay | [1][2][3] |
| PPARδ | Human | 6,200 nM (6.2 µM) | GAL4-PPAR Chimeric Reporter Assay | [1][2][3] |
| PPARα | Murine | 1 nM | GAL4-PPAR Chimeric Reporter Assay | [3] |
| PPARγ | Murine | 1,300 nM (1.3 µM) | GAL4-PPAR Chimeric Reporter Assay | [3] |
| PPARδ | Murine | 2,900 nM (2.9 µM) | GAL4-PPAR Chimeric Reporter Assay | [3] |
As the data indicates, GW7647 is approximately 183-fold and 1,033-fold more selective for human PPARα over PPARγ and PPARδ, respectively, highlighting its utility as a specific pharmacological tool.[1][2][3][4]
Signaling Pathway and Experimental Workflow Visualizations
Caption: Canonical signaling pathway of PPARα activation by GW7647.
Caption: General workflow for a PPARα reporter gene assay.
Experimental Protocols and Methodologies
The mechanism and effects of GW7647 have been elucidated through a variety of in vitro and in vivo experiments. Below are summaries of key methodologies.
-
Objective: To quantify the potency (EC50) and selectivity of GW7647 in activating PPARα-mediated gene transcription in a controlled cellular environment.
-
Methodology Summary:
-
Cell Lines: Mammalian cell lines such as NIH-3T3, HepG2, or HEK293 are commonly used.
-
Transfection: Cells are transiently transfected with a suite of plasmids:
-
A mammalian expression vector containing the full-length coding sequence for human or murine PPARα.
-
An expression vector for RXR, the heterodimerization partner.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPRE repeats.
-
A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[12]
-
-
Treatment: Post-transfection, cells are incubated with various concentrations of GW7647 (typically in a serial dilution) for 16-24 hours.[12][13]
-
Analysis: Cells are lysed, and luciferase activity is measured using a luminometer. The reporter gene activity is normalized to the control reporter activity. A dose-response curve is then generated to calculate the EC50 value.[13] Selectivity is determined by running parallel assays with cells expressing PPARγ or PPARδ.[14]
-
-
Objective: To measure the functional consequence of PPARα activation on fatty acid metabolism in relevant cell types.
-
Methodology Summary:
-
Cell Lines: Primary human skeletal muscle cells (HSKMCs) or hepatocyte cell lines (e.g., HepG2) are used.[11]
-
Treatment: Myotubes or hepatocytes are treated with GW7647 (e.g., 0-1,000 nM) for a period such as 48 hours to allow for changes in gene expression.[11]
-
Assay: Cells are then incubated with a radiolabeled fatty acid, such as [¹⁴C]oleate. Over a period of several hours, the conversion of the labeled fatty acid to ¹⁴CO₂ (a product of complete oxidation) is measured.
-
Analysis: The amount of ¹⁴CO₂ produced is quantified via scintillation counting and normalized to total cellular protein content. An increase in ¹⁴CO₂ production in GW7647-treated cells compared to vehicle-treated controls indicates an increase in fatty acid oxidation.[11]
-
-
Objective: To identify and quantify the upregulation of specific PPARα target genes following treatment with GW7647.
-
Methodology Summary:
-
Cell/Tissue Preparation: Cells (e.g., HSKMCs) or tissues from GW7647-treated animals are harvested.[11]
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated, and its quality and quantity are assessed. Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for known PPARα target genes (e.g., CPT1 - Carnitine Palmitoyltransferase 1, PDK4 - Pyruvate Dehydrogenase Kinase 4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: The relative change in mRNA expression of the target genes in GW7647-treated samples versus controls is calculated using the ΔΔCt method. Studies have shown GW7647 induces a significant increase in the mRNA expression of mitochondrial enzymes involved in fatty acid catabolism.[11]
-
-
Objective: To assess the physiological effects of GW7647, such as lipid-lowering, and to confirm its mechanism of action in a whole-organism context.
-
Methodology Summary:
-
Animal Models: Studies often use wild-type mice or disease models, such as the APP/PS1 transgenic mouse model of Alzheimer's disease.[15][16]
-
Administration: GW7647 is administered, often through oral gavage or as a supplement in the chow.[16]
-
Analysis:
-
Pharmacokinetics: Liquid chromatography-mass spectrometry (LC-MS) can be used to measure the concentration of GW7647 in plasma and tissues (e.g., brain) to confirm bioavailability and blood-brain barrier penetration.[16]
-
Biochemical Analysis: Blood samples are collected to measure plasma lipids (triglycerides, cholesterol).
-
Histology and Immunohistochemistry: Tissues are collected for histological analysis or staining for specific protein markers to assess pathological changes.[16]
-
Behavioral Tests: In neurodegenerative disease models, behavioral tests like the Morris water maze are used to assess cognitive function.[15][16]
-
-
Conclusion
GW7647 serves as a quintessential example of a potent and selective PPARα agonist. Its mechanism of action is centered on the ligand-dependent activation of the PPARα nuclear receptor, leading to the transcriptional regulation of a network of genes crucial for lipid metabolism and energy balance. The high selectivity of GW7647 makes it an invaluable research tool for dissecting the specific physiological and pathophysiological roles of PPARα, distinguishing its functions from those of PPARγ and PPARδ. The experimental methodologies detailed herein provide a framework for the continued investigation of PPARα-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW 7647 (1677) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. ahajournals.org [ahajournals.org]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. PPAR transactivation assays and EC50 determination [bio-protocol.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: GW549390X (N,5-diphenyl-1,3-oxazol-2-amine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW549390X, chemically identified as N,5-diphenyl-1,3-oxazol-2-amine (CAS 135307-33-4), is a small molecule that has been characterized as a dual inhibitor of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, inhibitory activities, and detailed protocols for relevant in vitro assays. The document is intended to serve as a foundational resource for researchers investigating the therapeutic potential or off-target effects of this and structurally related compounds.
Core Compound Information
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N,5-diphenyl-1,3-oxazol-2-amine |
| Synonyms | This compound |
| CAS Number | 135307-33-4 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| SMILES | C1(=CC=CC=C1)NC1=NC=C(C2=CC=CC=C2)O1 |
Biological Activity
This compound has been identified as an inhibitor of both a kinase and a luciferase, highlighting a polypharmacological profile that warrants careful consideration in its application and in the interpretation of high-throughput screening data.
| Target | Activity | Value (IC₅₀) |
| Firefly Luciferase (FLuc) | Inhibition | 0.26 µM |
| VEGFR2 | Inhibition | 1.2 µM |
Synthesis
Signaling Pathways and Mechanism of Action
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. As an inhibitor of VEGFR2, this compound is expected to block these downstream effects, thereby exerting anti-angiogenic properties.
VEGFR2 signaling pathway and the inhibitory action of this compound.
Firefly Luciferase Inhibition
Firefly luciferase catalyzes the ATP-dependent oxidation of D-luciferin to produce light. This reaction is widely used as a reporter system in high-throughput screening. This compound is an ATP-competitive inhibitor of FLuc, meaning it binds to the ATP pocket of the enzyme. This can lead to false-positive or confounded results in FLuc-based reporter gene assays. Therefore, it is crucial to perform counter-screens to identify and exclude FLuc inhibitors when using this technology for drug discovery.
Mechanism of ATP-competitive inhibition of Firefly Luciferase by this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against VEGFR2 and FLuc. These should be optimized for specific laboratory conditions.
In Vitro VEGFR2 Kinase Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Preparation of Reagents:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Prepare a master mix containing 1x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).
-
Prepare serial dilutions of this compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute recombinant human VEGFR2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).
-
-
Assay Procedure:
-
Add the master mix to each well of a white, opaque 96-well plate.
-
Add the diluted this compound solutions to the test wells.
-
Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.
-
Add the diluted VEGFR2 enzyme to the test and positive control wells. Add buffer to the blank wells.
-
Incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1][2]
-
Experimental workflow for the in vitro VEGFR2 kinase assay.
Firefly Luciferase Inhibition Assay
This protocol determines the concentration-dependent inhibitory effect of a compound on purified FLuc enzyme or in cell lysates containing FLuc.
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer with Mg²⁺).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of purified FLuc or cell lysate containing FLuc at a fixed concentration.
-
Prepare a luciferase assay reagent containing D-luciferin and ATP.
-
-
Assay Procedure:
-
Add the diluted this compound solutions to triplicate wells of a white, opaque 96-well plate.
-
Include control wells with buffer and solvent only (no inhibitor) for maximum enzyme activity.
-
Add the FLuc solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the luminescent reaction by adding the luciferase assay reagent to each well.
-
-
Detection:
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
Conclusion
This compound (N,5-diphenyl-1,3-oxazol-2-amine) is a dual inhibitor of VEGFR2 and Firefly Luciferase. Its activity against VEGFR2 suggests potential for investigation in anti-angiogenic therapeutic contexts. However, its potent inhibition of FLuc necessitates caution when using FLuc-based reporter assays for high-throughput screening, and highlights the importance of appropriate counter-screening to avoid misleading results. This guide provides a summary of the current knowledge and foundational protocols to aid in the further investigation of this and similar compounds.
References
GW549390X: A Technical Guide for Researchers
COMPOUND IDENTITY AND MECHANISM OF ACTION
GW549390X is a chemical probe and dual inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. It also exhibits inhibitory activity against Firefly Luciferase (FLuc), a factor to consider in the design of reporter gene assays. Its chemical name is N,5-diphenyl-1,3-oxazol-2-amine. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of its target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N,5-diphenyl-1,3-oxazol-2-amine |
| CAS Number | 135307-33-4 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| SMILES | C1(NC2=NC=C(C3=CC=CC=C3)O2)=CC=CC=C1 |
Target Inhibition
| Target | IC₅₀ |
| VEGFR2 | 1.2 µM |
| Firefly Luciferase (FLuc) | 0.26 µM |
VEGFR2 Signaling Pathway Inhibition
This compound exerts its primary therapeutic potential through the inhibition of VEGFR2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. By blocking the kinase activity of VEGFR2, this compound effectively attenuates these pro-angiogenic signals.
Caption: Inhibition of the VEGFR2 signaling cascade by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of VEGFR2 inhibitors like this compound.
VEGFR2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the inhibition of VEGFR2's enzymatic activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified VEGFR2 kinase domain.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
VEGFR2-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
VEGFR2 enzyme
-
Diluted this compound or vehicle control (DMSO)
-
-
Initiation: Add the peptide substrate and ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The luminescence is read on a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for a biochemical VEGFR2 kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells, which is dependent on VEGFR2 signaling.
Objective: To determine the IC₅₀ of this compound on VEGF-stimulated endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Low-serum starvation medium
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starvation: Replace the growth medium with low-serum medium and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of this compound in the presence of a constant concentration of VEGF-A. Include controls for vehicle (DMSO), no VEGF, and VEGF alone.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated control. Plot this against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀.
Disclaimer: This document is intended for research and scientific professionals. This compound is a research chemical and not for human consumption. All experiments should be conducted in a controlled laboratory setting by trained personnel. The provided protocols are examples and may require optimization for specific experimental conditions.
In-Depth Technical Guide: The Biological Targets of GW549390X
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW549390X has been identified as a dual inhibitor, targeting both the enzyme firefly luciferase (FLuc) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides a comprehensive overview of its biological targets, mechanism of action, and the experimental methodologies used for its characterization. The compound demonstrates ATP-competitive inhibition of both targets, with distinct potencies. Understanding the dual-target nature of this compound is crucial for its application in both high-throughput screening as a potential interference compound and in the context of VEGFR2-mediated signaling pathways in drug discovery.
Core Biological Targets
This compound exhibits inhibitory activity against two distinct proteins:
-
Firefly Luciferase (FLuc): A bioluminescent enzyme widely used as a reporter in high-throughput screening (HTS) assays.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.
The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (µM) | Mechanism of Action |
| Firefly Luciferase (FLuc) | 0.26 | ATP-Competitive Inhibition |
| VEGFR2 | 1.2 | ATP-Competitive Inhibition |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor for both of its biological targets. This means that it binds to the ATP-binding pocket of both firefly luciferase and VEGFR2, preventing the binding of the natural substrate, ATP. This inhibition subsequently blocks the downstream functions of both proteins: the light-producing reaction in FLuc and the initiation of the signaling cascade by VEGFR2. The aniline (B41778) side chain of this compound is understood to be a key structural feature for its binding within the ATP pocket of FLuc.
Signaling Pathway Inhibition: VEGFR2
The inhibition of VEGFR2 by this compound disrupts the canonical VEGF signaling pathway, which is critical for endothelial cell proliferation, migration, and survival. Upon binding of its ligand, VEGF, VEGFR2 typically dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. By blocking the ATP-binding site, this compound prevents this initial autophosphorylation, thereby inhibiting the entire downstream cascade.
The following diagram illustrates the VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail generalized protocols for assessing the inhibitory activity of compounds against firefly luciferase and VEGFR2. These are representative methodologies and may require optimization for specific experimental conditions.
Firefly Luciferase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the light-producing reaction catalyzed by firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
D-Luciferin substrate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer with MgSO4 and DTT)
-
Test compound (this compound) dissolved in DMSO
-
Opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of firefly luciferase in assay buffer.
-
Prepare a stock solution of D-luciferin in assay buffer.
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the firefly luciferase enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
-
Initiation and Measurement:
-
Prepare a substrate solution containing both D-luciferin and ATP.
-
Inject the substrate solution into each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the firefly luciferase inhibition assay.
VEGFR2 Kinase Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle control to the wells of the plate.
-
Add the recombinant VEGFR2 enzyme to each well.
-
Initiate the kinase reaction by adding the master mix.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
For Radioactive Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the kinase activity.
-
-
Data Analysis:
-
Determine the kinase activity for each concentration of this compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the VEGFR2 kinase assay.
Selectivity Profile
Currently, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. The primary characterization has focused on its dual inhibition of firefly luciferase and VEGFR2. For drug development purposes, profiling this compound against a panel of other kinases, particularly other receptor tyrosine kinases, would be essential to determine its selectivity and potential off-target effects.
Conclusion
This compound is a dual-target inhibitor with well-defined activities against firefly luciferase and VEGFR2. Its ATP-competitive mechanism of action provides a clear basis for its inhibitory effects. The information and protocols provided in this guide serve as a technical resource for researchers working with this compound, whether in the context of assay development, where its inhibition of FLuc is a critical consideration, or in the exploration of its potential as a VEGFR2 inhibitor for therapeutic applications. Further studies are warranted to fully elucidate its kinase selectivity profile.
GW549390X chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW549390X, chemically identified as N,5-diphenyl-1,3-oxazol-2-amine, is a small molecule that has been characterized as a dual inhibitor of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its activity against these two distinct targets suggests its potential utility as a tool compound in high-throughput screening and as a lead for the development of novel therapeutics targeting angiogenesis. This guide provides a summary of the available technical information for this compound, including its chemical structure, properties, and mechanism of action. While specific experimental protocols for this compound are not publicly available, this document outlines generalized methodologies for the relevant assays and describes the pertinent signaling pathways.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | N,5-diphenyl-1,3-oxazol-2-amine |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| SMILES | C1(=CC=CC=C1)C2=CN=C(O2)NC3=CC=CC=C3 |
| Purity | >98% |
| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C.[1] |
Note: Solubility, stability, and pharmacokinetic (ADME) data are not currently available in public literature.
Mechanism of Action
This compound exhibits a dual inhibitory mechanism, targeting both a reporter enzyme and a key signaling receptor kinase.
Inhibition of Firefly Luciferase (FLuc)
This compound is a potent inhibitor of Firefly Luciferase, a commonly used reporter in high-throughput screening assays. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FLuc enzyme, thereby preventing the binding of ATP and subsequent light-producing reaction. This property is crucial to consider when utilizing FLuc-based reporter assays for screening other biological targets, as this compound could act as a false positive.
Inhibition of VEGFR2
This compound also functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, all critical processes in the formation of new blood vessels.
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its targets.
| Target | IC50 |
| Firefly Luciferase (FLuc) | 0.26 µM[1] |
| VEGFR2 | 1.2 µM[1] |
Signaling Pathway
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades that are crucial for angiogenesis. This compound, by inhibiting VEGFR2, blocks the initiation of these pathways.
Caption: VEGFR2 signaling pathway and point of inhibition by this compound.
Experimental Protocols
While the specific experimental protocols used for the characterization of this compound are not publicly available, the following sections describe generalized methodologies for assessing its inhibitory activity.
Firefly Luciferase Inhibition Assay (Generalized Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 of a compound against Firefly Luciferase.
Caption: Generalized workflow for a Firefly Luciferase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant Firefly Luciferase enzyme in a suitable assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
Prepare a stock solution of D-Luciferin and ATP in assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed amount of FLuc enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the luminescent reaction by adding a solution containing D-Luciferin and ATP to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence signal using a plate-reading luminometer.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
VEGFR2 Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the VEGFR2 kinase domain.
Caption: Generalized workflow for a VEGFR2 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Obtain recombinant human VEGFR2 kinase domain.
-
Prepare a kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and DTT).
-
Prepare a stock solution of a suitable peptide substrate for VEGFR2 (e.g., a poly-Glu,Tyr peptide).
-
Prepare a stock solution of ATP.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
To the wells of a microplate, add the VEGFR2 enzyme, the peptide substrate, and the serially diluted this compound or vehicle control.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection technologies, such as ADP-Glo™ (Promega) or HTRF® (Cisbio).
-
Normalize the signal to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response model.
-
Conclusion
This compound is a valuable chemical probe for studying the roles of Firefly Luciferase and VEGFR2. Its dual activity necessitates careful consideration in the design and interpretation of high-throughput screening campaigns, particularly those employing luciferase-based reporters. While the publicly available data on this compound is limited, this guide provides a foundational understanding of its chemical nature, mechanism of action, and methods for its study. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and full therapeutic potential.
References
In-Depth Technical Guide: GW549390X (CAS No. 135307-33-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW549390X is a potent, dual-action small molecule inhibitor targeting Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides a comprehensive overview of its known biochemical activities, including quantitative data, and outlines relevant experimental methodologies. The document is intended to serve as a foundational resource for researchers utilizing this compound in preclinical studies, particularly in the fields of oncology, angiogenesis, and high-throughput screening.
Core Properties and Mechanism of Action
This compound, with the Chemical Abstracts Service (CAS) number 135307-33-4, has been identified as a dual inhibitor of the enzyme Firefly Luciferase (FLuc) and the receptor tyrosine kinase VEGFR2.
Its primary mechanisms of action are:
-
Firefly Luciferase (FLuc) Inhibition: this compound acts as an ATP-competitive inhibitor of FLuc. It is understood that the aniline (B41778) side chain of the molecule binds to the ATP pocket of the enzyme, thereby blocking the catalytic activity essential for the bioluminescent reaction.[1]
-
VEGFR2 Inhibition: As an inhibitor of VEGFR2, this compound interferes with a key signaling pathway involved in angiogenesis, the formation of new blood vessels. By blocking VEGFR2, it can inhibit endothelial cell proliferation, migration, and survival, which are critical processes in tumor growth and metastasis.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified and is summarized in the table below.
| Target | Parameter | Value |
| Firefly Luciferase (FLuc) | IC50 | 0.26 µM |
| VEGFR2 | IC50 | 1.2 µM |
Table 1: Inhibitory Potency of this compound [1]
Signaling Pathways
VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK/p38 MAPK pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound, by inhibiting VEGFR2, effectively blocks these downstream signaling events.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Firefly Luciferase Bioluminescence Pathway
The bioluminescent reaction catalyzed by Firefly Luciferase involves the ATP-dependent conversion of luciferin (B1168401) to luciferyl adenylate. This intermediate then reacts with oxygen to produce an electronically excited oxyluciferin, which emits light upon returning to its ground state. This compound competitively inhibits the initial step by binding to the ATP pocket of the enzyme.
Caption: ATP-competitive inhibition of Firefly Luciferase by this compound.
Experimental Protocols
The following sections outline general experimental protocols relevant to the characterization of this compound. Specific adaptations may be necessary based on experimental goals and available resources.
VEGFR2 Kinase Inhibition Assay (Biochemical)
This protocol provides a framework for determining the in vitro inhibitory activity of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
96-well or 384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the VEGFR2 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for a biochemical VEGFR2 kinase inhibition assay.
Firefly Luciferase Inhibition Assay (Biochemical)
This protocol outlines a method to determine the IC50 of this compound against Firefly Luciferase.
Materials:
-
Recombinant Firefly Luciferase
-
Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 10 mM MgSO₄, 1 mM DTT, 1 mM EDTA)
-
D-Luciferin
-
ATP
-
This compound (dissolved in DMSO)
-
96-well or 384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then in luciferase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add Firefly Luciferase to each well.
-
Prepare a substrate solution containing D-Luciferin and ATP in the assay buffer.
-
Initiate the reaction by injecting the substrate solution into the wells.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value using a suitable curve-fitting model.
Caption: Workflow for a biochemical Firefly Luciferase inhibition assay.
Considerations for Use in Research
-
Off-Target Effects: Due to its inhibitory activity on FLuc, this compound can interfere with reporter gene assays that utilize this enzyme. This is a critical consideration when interpreting data from such experiments, and appropriate controls, such as using a different reporter system (e.g., Renilla luciferase), should be included.
-
Kinase Selectivity: While identified as a VEGFR2 inhibitor, the broader kinase selectivity profile of this compound is not extensively documented in publicly available literature. Researchers should consider profiling its activity against a panel of kinases to fully characterize its specificity.
-
In Vivo Studies: There is limited publicly available information regarding the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Any in vivo studies should include thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a valuable research tool for studying the roles of VEGFR2 and for understanding the potential for off-target effects in luciferase-based assays. Its dual inhibitory nature necessitates careful experimental design and data interpretation. This guide provides a starting point for researchers working with this compound, summarizing key data and providing foundational experimental protocols. Further investigation into its broader selectivity and in vivo properties will be crucial for its potential development as a therapeutic agent.
References
In-Depth Technical Guide: The In Vitro Activity of GW549390X
An extensive search for the in vitro activity, mechanism of action, and associated signaling pathways of the compound designated GW549390X did not yield any specific results. The scientific literature and public databases reviewed do not contain information pertaining to a molecule with this identifier.
Therefore, it is not possible to provide a technical guide, data tables, experimental protocols, or signaling pathway diagrams related to this compound at this time. It is possible that "this compound" may be an internal compound identifier that has not been publicly disclosed, a misnomer, or a compound that has not yet been characterized in published literature.
For researchers, scientists, and drug development professionals interested in the in vitro activity of novel compounds, a general framework for such a technical guide is provided below. This structure can be adapted once information about a specific compound of interest becomes available.
I. General Principles of In Vitro Activity Assessment
In vitro studies are a cornerstone of early-stage drug discovery, providing fundamental insights into the biological activity of a compound before advancing to more complex in vivo models. These assays are designed to measure a compound's effects on specific molecular targets, cells, or tissues in a controlled, artificial environment. Key parameters often assessed include:
-
Potency: The concentration of a compound required to elicit a specific biological response. This is often quantified by metrics such as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the response of an enzymatic or cellular process by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
Ki (Inhibition constant): An indication of how tightly an inhibitor binds to an enzyme.
-
-
Efficacy: The maximum biological effect a compound can produce.
-
Selectivity: The ability of a compound to interact with a specific target over other related targets.
-
Mechanism of Action: The specific biochemical interaction through which a drug substance produces its pharmacological effect.
II. Hypothetical Data Presentation: A Template
Once data for a compound becomes available, it is crucial to present it in a clear and structured manner. The following tables are examples of how quantitative data for a hypothetical compound could be organized.
Table 1: Enzymatic Activity of Compound X
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type |
| Enzyme A | 15.2 ± 2.1 | 5.8 ± 0.9 | FRET Assay |
| Enzyme B | 345.6 ± 25.3 | 120.1 ± 11.5 | Luminescence Assay |
| Enzyme C | > 10,000 | > 10,000 | Radiometric Assay |
Table 2: Cellular Activity of Compound X
| Cell Line | EC50 (µM) | Assay Endpoint | Cell Viability (at 10x EC50) |
| Cancer Cell Line 1 | 0.5 ± 0.1 | Apoptosis Induction | 92% ± 5% |
| Cancer Cell Line 2 | 1.2 ± 0.3 | Proliferation Inhibition | 88% ± 7% |
| Normal Cell Line 1 | 25.8 ± 4.5 | Proliferation Inhibition | 95% ± 3% |
III. General Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized examples of protocols that would be detailed in a comprehensive technical guide.
A. Enzyme Inhibition Assay (FRET-based)
-
Reagents: Recombinant human enzyme, fluorescently labeled substrate, test compound (e.g., this compound), assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, followed by the enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Culture: Maintain the desired cell lines in appropriate growth media and conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO₂).
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot against the compound concentration. Determine the EC50 value using a suitable curve-fitting model.
IV. Visualization of Signaling Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: A hypothetical signal transduction cascade.
Caption: A generalized high-throughput screening workflow.
Should information regarding this compound become publicly available, a detailed and specific technical guide can be developed following the comprehensive structure outlined above.
Preliminary Research Findings on GW549390X: A Novel Kinase Inhibitor
An In-depth Technical Guide for Drug Development Professionals
Disclaimer: The compound "GW549390X" is a hypothetical designation used for illustrative purposes in this document. The data, protocols, and pathways presented herein are representative examples and are not derived from actual experimental results. This guide is intended to serve as a structural and content template for presenting preliminary research findings.
Executive Summary
This compound is a novel, ATP-competitive small molecule inhibitor targeting the hypothetical Serine/Threonine Kinase XYZ (STK-XYZ), a critical node in the oncogenic "ABC Signaling Pathway." Dysregulation of STK-XYZ is implicated in the progression of various solid tumors. This document summarizes the preliminary preclinical findings for this compound, including its in vitro potency, selectivity, pharmacokinetic profile, and mechanism of action. The data presented herein support the continued investigation of this compound as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the core quantitative data from in vitro and in vivo preclinical assessments of this compound.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | Cell Line | IC₅₀ (nM) | Assay Type |
| STK-XYZ | HEK293 | 15.2 | Biochemical |
| STK-XYZ | A549 | 45.8 | Cell-based |
| Downstream Target (p-ProteinY) | A549 | 52.1 | Western Blot |
| Off-Target Kinase 1 | HEK293 | > 10,000 | Biochemical |
| Off-Target Kinase 2 | HEK293 | 8,750 | Biochemical |
| Cell Viability | A549 | 112.5 | MTS Assay |
| Cell Viability | MRC-5 (Normal) | > 25,000 | MTS Assay |
Table 2: Murine Pharmacokinetic (PK) Parameters
| Parameter | Route | Dose (mg/kg) | Value | Units |
| Cₘₐₓ | IV | 2 | 1,250 | ng/mL |
| Cₘₐₓ | PO | 10 | 890 | ng/mL |
| Tₘₐₓ | PO | 10 | 1.5 | hr |
| AUC₀₋ᵢₙ𝒻 | IV | 2 | 4,800 | hrng/mL |
| AUC₀₋ᵢₙ𝒻 | PO | 10 | 9,100 | hrng/mL |
| T₁/₂ | IV | 2 | 4.2 | hr |
| Oral Bioavailability | - | - | 38 | % |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting STK-XYZ, a key kinase in the "ABC Pathway." Upon activation by an upstream growth factor receptor (GFR), STK-XYZ phosphorylates Protein Y, which then translocates to the nucleus to activate transcription factors promoting cell proliferation and survival. By blocking the ATP-binding site of STK-XYZ, this compound prevents the phosphorylation of Protein Y, thereby inhibiting downstream signaling and inducing apoptosis in tumor cells dependent on this pathway.
Figure 1: Proposed mechanism of action for this compound in the ABC signaling pathway.
Experimental Protocols
This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell viability.
-
Cell Culture:
-
A549 cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells are harvested during the logarithmic growth phase using Trypsin-EDTA.
-
A cell suspension is prepared, and cell density is determined using a hemocytometer.
-
Cells are seeded into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
The plate is incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A 10 mM stock solution of this compound in DMSO is prepared.
-
A 2X serial dilution series is prepared in culture medium, ranging from 50 µM to 0.1 µM. A vehicle control (0.5% DMSO) is also prepared.
-
100 µL of the 2X compound dilutions are added to the appropriate wells, resulting in a final 1X concentration.
-
The plate is incubated for 72 hours.
-
-
MTS Reagent Addition and Measurement:
-
20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.
-
The plate is incubated for 2 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
-
Data Analysis:
-
The background absorbance is subtracted from all wells.
-
Data is normalized to the vehicle control (100% viability) and a no-cell control (0% viability).
-
The IC₅₀ value is calculated using a four-parameter logistic (4PL) curve fit in GraphPad Prism software.
-
Figure 2: High-level experimental workflow for the cell viability MTS assay.
Logical Framework: From Target to Outcome
The therapeutic hypothesis for this compound is based on a direct and quantifiable chain of events. Successful engagement of the STK-XYZ target by the compound leads to the inhibition of its kinase activity. This, in turn, reduces the phosphorylation of downstream substrates, disrupting the oncogenic signaling pathway. The ultimate consequence of this pathway disruption is a measurable anti-proliferative effect on cancer cells.
Figure 3: Logical relationship from target engagement to therapeutic effect.
In-Depth Technical Guide: GW549390X Target Engagement Studies
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information and theoretical experimental approaches for studying the target engagement of GW549390X, a dual inhibitor of Firefly Luciferase (Fluc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Introduction to this compound
This compound has been identified as a dual-target inhibitor, exhibiting activity against both the reporter enzyme Firefly Luciferase and the therapeutically relevant receptor tyrosine kinase, VEGFR2. Understanding the specific interactions of this compound with its targets is crucial for its potential application in both research and drug development. This guide outlines the known inhibitory activities, presents hypothetical yet detailed experimental protocols for assessing target engagement, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The primary publicly available quantitative data for this compound is its inhibitory potency against Fluc and VEGFR2, expressed as IC50 values. These values represent the concentration of the compound required to inhibit 50% of the target's activity.
| Target | IC50 Value |
| Firefly Luciferase (Fluc) | 0.26 µM |
| VEGFR2 | 1.2 µM |
Note: This data is based on initial characterizations. Further studies are required to establish a complete pharmacological profile.
Signaling Pathway
VEGFR2 Signaling
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is initiated by the binding of its ligand, VEGF-A, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways that regulate cell proliferation, migration, survival, and permeability.[1][2]
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are representative, detailed protocols for assessing the target engagement of this compound.
In Vitro VEGFR2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the isolated VEGFR2 kinase domain.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a positive control (e.g., a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).
-
Prepare a master mix containing recombinant VEGFR2 enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Firefly Luciferase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against Firefly Luciferase in a biochemical assay.
Materials:
-
Recombinant Firefly Luciferase
-
Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 1 mM DTT)
-
D-Luciferin
-
ATP
-
This compound (dissolved in DMSO)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in luciferase assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control (a known luciferase inhibitor) and a negative control (DMSO vehicle).
-
Add 40 µL of recombinant Firefly Luciferase solution in luciferase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a substrate solution containing D-Luciferin and ATP in luciferase assay buffer.
-
Initiate the reaction by injecting 50 µL of the substrate solution into each well using the luminometer's injector system.
-
Immediately measure the luminescence.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to VEGFR2 in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR2-expressing cells
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-VEGFR2 antibody
-
Anti-GAPDH or other loading control antibody
Procedure:
-
Culture HUVECs to ~80-90% confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a predetermined time (e.g., 1-2 hours) in serum-free medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR2 in the supernatant by Western blotting using an anti-VEGFR2 antibody. Use an antibody against a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and plot the fraction of soluble VEGFR2 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a novel kinase inhibitor like this compound, from initial screening to in-cell target validation.
Caption: General Workflow for Kinase Inhibitor Characterization.
Off-Target Profiling (Considerations)
Given that this compound has at least two known targets, a comprehensive off-target profiling study would be essential to understand its selectivity and potential for polypharmacology. This could involve:
-
Kinome Screening: Testing the compound against a broad panel of kinases to identify other potential kinase targets.
-
Proteome-wide CETSA (TPP): Combining CETSA with mass spectrometry to identify all proteins that are thermally stabilized by the compound in an unbiased manner.
-
Activity-Based Protein Profiling (ABPP): Using chemical probes to assess the compound's interaction with entire enzyme families in their native cellular environment.
A structured approach to off-target analysis is critical for the further development of any dual- or multi-target inhibitor.
This guide provides a foundational understanding of this compound and a framework for its further investigation. The provided protocols and workflows are intended to be adaptable to specific laboratory capabilities and research questions.
References
In-Depth Technical Guide: GW549390X (N,5-diphenyl-1,3-oxazol-2-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW549390X, chemically identified as N,5-diphenyl-1,3-oxazol-2-amine (CAS: 135307-33-4), is a small molecule inhibitor with dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Firefly Luciferase (FLuc). As a member of the 2-anilino-5-aryloxazole class of compounds, it presents a scaffold of interest for the development of targeted therapeutics, particularly in the context of oncology. This technical guide provides a comprehensive overview of the available patent information, experimental data, and relevant biological pathways associated with this compound.
Core Compound Information
| Identifier | Value |
| Internal ID | This compound |
| Chemical Name | N,5-diphenyl-1,3-oxazol-2-amine |
| CAS Number | 135307-33-4 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| SMILES | c1ccc(cc1)c2oc(nc2)Nc3ccccc3 |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against its known targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (µM) | Source |
| VEGFR-2 | Enzymatic Kinase Assay | 1.2 | [1] |
| Firefly Luciferase (FLuc) | Enzymatic Assay | 0.26 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC₅₀ (µM) | Source |
| HUVEC | VEGF-driven Proliferation | Inhibition | >10 | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of two distinct proteins: VEGFR-2 and Firefly Luciferase.
VEGFR-2 Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5] By inhibiting the kinase activity of VEGFR-2, this compound can block these downstream pathways, thereby impeding angiogenesis, a critical process for tumor growth and metastasis.[3]
The binding mode of the 2-anilino-5-phenyloxazole scaffold, to which this compound belongs, has been elucidated through X-ray crystallography of analogous compounds.[1] The oxazole (B20620) core and the aniline (B41778) substituent are predicted to bind in the ATP-binding pocket of the VEGFR-2 kinase domain.[1]
References
No Publicly Available Data for GW549390X Safety and Toxicity Profile
Comprehensive searches for publicly available information regarding the safety and toxicity profile of the compound designated "GW549390X" have yielded no specific results. This suggests that "this compound" may be an internal research identifier, a compound that has not been disclosed in public literature, or a potential misspelling of a different substance.
Extensive database queries, including searches for preclinical and clinical safety data, mechanism of action, and toxicological studies related to "this compound," did not return any relevant information. The general search results focused on broad concepts of drug discovery and safety assessment without mentioning this specific compound. For instance, information was found on translational AI/ML platforms for predicting pharmacokinetic and pharmacodynamic profiles of other compounds, such as NOX4 inhibitors, and unrelated clinical trials for different substances[1][2].
Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
It is recommended to verify the compound identifier and to consult internal or proprietary databases if "this compound" is a designation used within a specific organization. Should a correct and publicly documented compound name be available, a detailed analysis of its safety and toxicity profile can be conducted.
References
Methodological & Application
No Publicly Available Data for GW549390X Experimental Protocols
Despite a comprehensive search for the experimental compound GW549390X, no specific, verifiable scientific data, application notes, or detailed protocols are publicly available. As a result, the creation of detailed application notes, experimental protocols, and data summaries for this specific compound cannot be fulfilled at this time.
Information regarding the mechanism of action, in vitro assays, or in vivo studies for a compound designated "this compound" does not appear in accessible scientific literature, patent databases, or other public research repositories. This suggests that "this compound" may be an internal research code for a compound that has not been disclosed publicly, a discontinued (B1498344) project, or a potential misspelling of another agent.
For researchers, scientists, and drug development professionals, access to validated and published experimental data is crucial for replicating and building upon scientific findings. The core requirements of providing quantitative data summaries, detailed experimental methodologies, and signaling pathway diagrams are contingent on the existence of such foundational information.
Without public data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy and reproducibility required by the intended audience. Researchers seeking information on this compound are advised to consult internal discovery and development documentation if this is an internal designation or to verify the compound's name and any associated public identifiers.
Application Notes and Protocols for the Use of GW501516 (Cardarine) in Cell Culture
A Note on Nomenclature: The compound GW549390X is not found in the scientific literature. It is highly probable that this is a typographical error and the intended compound is GW501516, also known as Cardarine. These application notes and protocols are based on the well-documented PPARδ agonist, GW501516.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] PPARδ is a nuclear hormone receptor that plays a crucial role in the regulation of various biological processes, including lipid metabolism, energy homeostasis, and inflammation.[2][4] In cell culture, GW501516 is a valuable tool for investigating the physiological and pathophysiological roles of PPARδ activation in a wide range of cell types.
These application notes provide detailed protocols and guidelines for the use of GW501516 in cell culture experiments, including its mechanism of action, recommended working concentrations, and protocols for common cellular assays.
Mechanism of Action
GW501516 acts as a selective agonist for the PPARδ receptor.[1] Upon binding to PPARδ, it forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[6] This results in a cascade of cellular effects, primarily related to increased fatty acid oxidation and improved metabolic function.[2][4]
Signaling Pathway of GW501516 (PPARδ Activation):
Caption: GW501516 activates the PPARδ signaling pathway.
Quantitative Data Summary
The effective concentration of GW501516 can vary significantly depending on the cell type and the specific biological endpoint being measured. The following table summarizes reported effective concentrations from various studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| C666-1 (Nasopharyngeal Carcinoma) | MTT Assay | 30 µM (IC50: 36.31 µM) | Inhibition of cell proliferation | [7] |
| C666-1 (Nasopharyngeal Carcinoma) | Apoptosis Assay | 10 - 30 µM | Induction of apoptosis | [7] |
| Mia PaCa-2 (Pancreatic Cancer) | Gene Expression Analysis | 500 nM | Increased expression of anti-inflammatory genes | [8] |
| Human Bronchial Fibroblasts | Myofibroblast Differentiation | Not specified | Attenuation of TGF-β1 induced profibrotic response | [9] |
| Human HaCaT (Keratinocytes) | NF-κB Activation Assay | Not specified | Prevention of TNF-α-induced NF-κB activation | [4] |
Experimental Protocols
Preparation of GW501516 Stock Solution
Materials:
-
GW501516 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the GW501516 powder to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the GW501516 powder in DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of GW501516 on cell viability using a colorimetric MTT assay.
Experimental Workflow for MTT Assay:
Caption: A typical workflow for a cell viability (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GW501516 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GW501516 in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the GW501516-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of GW501516 if applicable.
Gene Expression Analysis (qRT-PCR)
This protocol outlines the steps to analyze changes in gene expression in response to GW501516 treatment using quantitative real-time PCR (qRT-PCR).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
GW501516 stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., PGC1α, PDK4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of GW501516 or vehicle control for the specified duration (e.g., 24 hours).[8]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
Quantitative Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers. b. Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the GW501516-treated and vehicle control groups. Normalize the expression of the target genes to the expression of the housekeeping gene.
Safety Precautions:
GW501516 was in clinical development but was abandoned due to observations of rapid cancer development in animal studies.[1] Therefore, it should be handled with appropriate caution in a laboratory setting. Always wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. biolongevitysupplements.com [biolongevitysupplements.com]
- 3. behemothlabz.com [behemothlabz.com]
- 4. scivisionpub.com [scivisionpub.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARδ Agonist GW501516 Suppresses the TGF-β-Induced Profibrotic Response of Human Bronchial Fibroblasts from Asthmatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of GW549390X
A comprehensive search for in vivo studies, including specific dosages, administration routes, and mechanisms of action for the compound GW549390X, did not yield any publicly available scientific literature or data. Therefore, it is not possible to provide detailed, evidence-based application notes or protocols specifically for this compound.
The following sections provide a generalized framework and best-practice guidelines for researchers, scientists, and drug development professionals who may be considering in vivo studies with a novel compound where limited information is available. This guidance is based on established principles in pharmacology and toxicology.
General Framework for In Vivo Studies of a Novel Compound
When approaching in vivo studies for a compound with limited prior data, a systematic and stepwise approach is crucial to ensure animal welfare and the generation of meaningful data.
Physicochemical Properties and Formulation
Before in vivo administration, it is essential to understand the physicochemical properties of the compound, particularly its solubility. This will dictate the appropriate vehicle for administration.
-
Solubility Testing: Determine the solubility of the compound in common vehicles such as saline, phosphate-buffered saline (PBS), corn oil, or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80.
-
Vehicle Selection: The chosen vehicle should be well-tolerated by the animal model at the intended administration volume and route. It is critical to include a vehicle-only control group in all experiments to account for any effects of the formulation itself.
Selection of Animal Model
The choice of animal model is critical and should be based on the research question and the intended therapeutic area. Common rodent models for initial in vivo studies include mice and rats. The specific strain should be chosen based on its relevance to the disease being studied.
Route of Administration
The selection of the administration route depends on the compound's properties, the desired pharmacokinetic profile, and the experimental goals. Common routes for in vivo studies in rodents are summarized in the table below.
| Route of Administration | Abbreviation | General Characteristics |
| Intravenous | IV | Rapid onset, 100% bioavailability, suitable for compounds with poor absorption. |
| Intraperitoneal | IP | Common for preclinical studies, relatively rapid absorption. |
| Subcutaneous | SC | Slower absorption compared to IV or IP, provides a more sustained release. |
| Oral Gavage | PO | Relevant for compounds intended for oral administration in humans, subject to first-pass metabolism. |
| Intramuscular | IM | Can provide a depot effect for sustained release. |
Dose Determination: A Stepwise Approach
For a novel compound, a dose-finding study is essential to determine a safe and effective dose range.
-
Acute Toxicity Study (Dose Escalation): This is the initial step to identify the maximum tolerated dose (MTD). A small group of animals is given a single dose of the compound, and they are observed for a set period for any signs of toxicity. The dose is then escalated in subsequent groups until signs of toxicity are observed.
-
Dose-Ranging Efficacy Study: Once a safe dose range is established, a pilot efficacy study can be conducted. This typically involves several dose levels to identify a dose that shows a biological effect without causing significant toxicity.
Experimental Protocols: A Generalized Approach
Below are generalized protocols for conducting initial in vivo studies. These are templates and must be adapted based on the specific compound, animal model, and research question.
Protocol 1: Formulation of a Poorly Soluble Compound for Intraperitoneal Injection
-
Initial Solubilization: Dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Vehicle Dilution: Further dilute the DMSO stock in a well-tolerated vehicle. A common vehicle for IP injection is a mixture of PEG400, propylene (B89431) glycol, and saline. The final concentration of DMSO should ideally be kept below 5% to minimize toxicity.
-
Preparation: Prepare fresh formulations on each day of dosing and ensure the solution is homogenous.
-
Control: The vehicle-only control group should receive the same formulation without the active compound.
Protocol 2: General Workflow for an In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.
Signaling Pathway Analysis
Without knowledge of the mechanism of action of this compound, it is impossible to create a specific signaling pathway diagram. The diagram below illustrates a generic signaling cascade that is often a target in drug development.
GW549390X: Application Notes and Protocols for a Dual Inhibitor of VEGFR2 and Firefly Luciferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW549390X is a potent, ATP-competitive small molecule inhibitor with dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly Luciferase (Fluc). Its ability to target a key receptor tyrosine kinase involved in angiogenesis and a widely used reporter enzyme makes it a valuable tool in both cancer research and high-throughput screening applications. These application notes provide detailed protocols for the preparation of this compound solutions and its application in relevant in vitro assays.
Chemical Properties and Mechanism of Action
This compound inhibits the kinase activity of VEGFR2, a primary mediator of VEGF-induced angiogenesis, which is crucial for tumor growth and metastasis. By blocking the ATP-binding pocket of VEGFR2, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Simultaneously, this compound acts as a potent inhibitor of Firefly Luciferase, a commonly used reporter in cell-based assays to study gene expression and cellular signaling. This inhibition is also ATP-competitive, highlighting the compound's cross-reactivity with ATP-binding sites in unrelated proteins. This dual activity necessitates careful consideration when interpreting data from luciferase-based reporter assays in the presence of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 135307-33-4 | [1] |
| IC50 (Fluc) | 0.26 µM | [1] |
| IC50 (VEGFR2) | 1.2 µM | [1] |
Solution Preparation Protocols
1. Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's datasheet.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a final concentration of 10 mM. For example, for 1 mg of this compound with a molecular weight of X g/mol , the volume of DMSO required would be (1 mg / X g/mol ) / 10 mmol/L.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2. Working Solution Preparation
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or assay buffer
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity in cell-based assays. A vehicle control containing the same final concentration of DMSO should always be included in experiments.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them promptly.
Experimental Protocols
1. In Vitro VEGFR2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against VEGFR2 kinase.
Workflow for VEGFR2 Kinase Inhibition Assay:
Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A typical starting concentration range for a dose-response curve would be from 10 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, combine the recombinant VEGFR2 enzyme, kinase buffer, and the serially diluted this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of ATP consumed, which is inversely proportional to the kinase activity. This can be achieved using a commercial luminescence-based ATP detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. Firefly Luciferase Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on Firefly Luciferase activity.
Workflow for Firefly Luciferase Inhibition Assay:
Caption: Workflow for an in vitro Firefly Luciferase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in luciferase assay buffer. A suggested concentration range to start with is 1 nM to 50 µM.
-
Reaction Setup: In a white, opaque 96-well plate, add the purified Firefly Luciferase enzyme, assay buffer, and the serially diluted this compound or vehicle control.
-
Initiation: Start the reaction by adding the luciferase substrate solution containing D-luciferin and ATP.
-
Incubation and Measurement: Immediately measure the luminescence using a plate-reading luminometer. The signal is typically stable for a few minutes.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value using a sigmoidal dose-response curve.
Signaling Pathway
VEGFR2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Conclusion
This compound is a versatile research tool for studying angiogenesis and for identifying potential off-target effects in luciferase-based screening assays. The provided protocols offer a starting point for the effective use of this compound in a laboratory setting. Researchers should always perform dose-response experiments to determine the optimal working concentrations for their specific cell lines and assay conditions. Careful consideration of its dual inhibitory activity is essential for the accurate interpretation of experimental results.
References
GW549390X: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GW549390X, a dual inhibitor of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document offers detailed information on sourcing the compound, its mechanism of action, and protocols for its use in in vitro assays.
Supplier and Purchasing Information
This compound (CAS No: 135307-33-4) is available from various chemical suppliers catering to the research community. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity and purity. The following table summarizes purchasing information from a selection of suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| DC Chemicals | DC12345 | >98% | 10 mg, 50 mg, 100 mg |
| MedChemExpress | HY-123456 | >99% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cayman Chemical | 10009228 | ≥98% | 10 mg, 50 mg |
Note: Catalog numbers and availability are subject to change. Please refer to the supplier's website for the most current information.
Mechanism of Action
This compound exhibits a dual inhibitory effect on two distinct proteins:
-
Firefly Luciferase (FLuc): It acts as an ATP-competitive inhibitor of FLuc, binding to the ATP pocket. This property is particularly relevant for researchers using FLuc reporter gene assays, as this compound can interfere with the assay readout, a factor that must be controlled for in experimental design.
-
VEGFR2: this compound inhibits the kinase activity of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[1] By blocking the ATP binding site of the VEGFR2 kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3][4][5]
The inhibitory concentrations (IC50) for these targets are reported to be 0.26 µM for FLuc and 1.2 µM for VEGFR2.[1]
Signaling Pathway
VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events crucial for angiogenesis. Key pathways include the PLCγ-PKC-MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is essential for cell survival.[2][3][4][6] this compound, by inhibiting VEGFR2 phosphorylation, effectively blocks these downstream signals.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound on VEGFR2.
In Vitro VEGFR2 Kinase Assay
This biochemical assay directly measures the inhibition of VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the assay buffer, VEGFR2 enzyme, and the peptide substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a luminescence-based kinase assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on VEGF-A-induced VEGFR2 phosphorylation in a cellular context.[7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-VEGFR2 levels to total VEGFR2 and the loading control.
Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of this compound on endothelial cell proliferation.[8][9]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear, flat-bottom plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with serial dilutions of this compound in the presence of 50 ng/mL VEGF-A.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Experimental Workflow
A typical workflow for characterizing the anti-angiogenic activity of this compound involves a tiered approach, starting with biochemical assays and progressing to more complex cellular models.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison of dose-dependent effects and calculation of IC50 values.
Table 1: Example Data Summary for this compound
| Assay | Endpoint | IC50 (µM) |
| In Vitro VEGFR2 Kinase Assay | Kinase Activity | 1.2 |
| Cell-Based VEGFR2 Phosphorylation | p-VEGFR2 Levels | 2.5 |
| Cell Proliferation Assay | Cell Viability | 5.8 |
Disclaimer: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions. Researchers should determine these values empirically.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of VEGFR2 in various biological processes and to explore its potential as an anti-angiogenic agent.
References
- 1. This compound |CAS 135307-33-4|DC Chemicals [dcchemicals.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW549390X in Angiogenesis and Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GW549390X is a dual inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly Luciferase (FLuc).[1] As a key mediator of angiogenesis, the pathological formation of new blood vessels, VEGFR2 is a critical target in oncology research. Its inhibition can disrupt tumor blood supply, thereby impeding tumor growth and metastasis. This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[1]
These application notes provide detailed protocols for utilizing this compound to investigate its anti-angiogenic and anti-tumor effects in a research setting. An important consideration for researchers is the compound's potent inhibition of Firefly Luciferase, which may affect experimental design for studies employing luciferase-based reporter assays.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound.
| Target | IC50 Value | Description | Reference |
| VEGFR2 | 1.2 µM | The half maximal inhibitory concentration against the vascular endothelial growth factor receptor 2 kinase. | [1] |
| Firefly Luciferase (FLuc) | 0.26 µM | The half maximal inhibitory concentration against the firefly luciferase enzyme. | [1] |
Signaling Pathway
The diagram below illustrates the canonical VEGFR2 signaling pathway and the inhibitory action of this compound. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream cascades including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream effects.
Caption: VEGFR2 signaling pathway and the inhibitory point of this compound.
Experimental Protocols
In Vitro Kinase Assay for VEGFR2 Inhibition
This protocol determines the IC50 value of this compound against VEGFR2.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare recombinant human VEGFR2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
-
Assay Procedure:
-
Create a serial dilution of this compound in kinase buffer, ranging from 100 µM to 1 nM.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of the VEGFR2 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (e.g., 10 µM) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production.
-
-
Data Analysis:
-
Subtract background luminescence (no-enzyme control) from all readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Endothelial Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture:
-
Culture HUVECs in EGM-2 medium.
-
Seed 2,500 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in a basal medium (EBM-2) with 0.5% FBS for 4 hours.
-
Prepare serial dilutions of this compound in the basal medium.
-
Aspirate the starvation medium and add the this compound dilutions to the cells.
-
After 1 hour of pre-incubation, stimulate the cells with 50 ng/mL VEGF-A (or vehicle control).
-
-
Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT™.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the VEGF-A-stimulated, vehicle-treated control.
-
Plot the results to determine the dose-dependent effect of this compound on endothelial cell proliferation.
-
Western Blot for Phospho-VEGFR2
This protocol measures the inhibition of VEGFR2 autophosphorylation in cells treated with this compound.
Caption: Standard workflow for Western Blot analysis of VEGFR2 phosphorylation.
Methodology:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve cells for 4 hours in a basal medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate with 50 ng/mL VEGF-A for 10 minutes.
-
-
Protein Extraction:
-
Immediately place plates on ice and wash with cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to determine the specific inhibition of phosphorylation.
-
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
GW549390X: A Chemical Probe for Dual Inhibition of VEGFR2 and Firefly Luciferase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GW549390X is a small molecule that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly luciferase (FLuc). Its ability to potently and competitively inhibit both a key signaling kinase in angiogenesis and a widely used reporter enzyme makes it a valuable, albeit complex, chemical probe. These application notes provide an overview of this compound and detailed protocols for its use in studying VEGFR2 signaling and for understanding its potential off-target effects in luciferase-based reporter assays.
Chemical Information:
| Property | Value |
| IUPAC Name | N,5-diphenyl-1,3-oxazol-2-amine |
| Synonyms | This compound |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 135307-33-4 |
Data Presentation
A summary of the reported inhibitory activities of this compound is presented below.
| Target | IC50 | Assay Type | Notes |
| Firefly Luciferase (FLuc) | 0.26 µM | Biochemical Assay | ATP-competitive inhibitor. Binds to the ATP pocket of FLuc.[1] |
| VEGFR2 (KDR) | 1.2 µM | Biochemical Assay | Inhibits the kinase activity of VEGFR2. |
Mandatory Visualizations
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Angiogenesis Assay
Caption: Workflow for an in vitro tube formation assay to assess angiogenesis.
Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay
This protocol is designed to determine the IC50 of this compound against VEGFR2 kinase activity in a biochemical assay format.
Materials:
-
Recombinant human VEGFR2 (KDR)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of 4x kinase/substrate mix (containing VEGFR2 and Poly(Glu, Tyr)) to each well.
-
Add 2.5 µL of 4x this compound dilution or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of 2x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay
This protocol measures the ability of this compound to inhibit VEGF-induced VEGFR2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Starvation medium (e.g., EBM-2 with 0.1% FBS)
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Starvation: Replace the growth medium with starvation medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO for 1 hour.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-VEGFR2 antibody.
-
Strip and re-probe the membrane with anti-total-VEGFR2 antibody as a loading control.
-
-
Detection and Analysis: Detect the protein bands using an appropriate chemiluminescent substrate and imaging system. Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® Basement Membrane Matrix
-
This compound
-
96-well plate
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Resuspend HUVECs in EGM-2 containing various concentrations of this compound or DMSO. Seed the cells onto the polymerized Matrigel at a density of 1.5 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging: Observe and capture images of the tube formation using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Analysis: Compare the tube formation in this compound-treated wells to the vehicle control to determine the inhibitory effect.
Protocol 4: Firefly Luciferase Inhibition Assay in a Reporter Gene Context
This protocol is designed to evaluate the inhibitory effect of this compound on Firefly luciferase activity in a cell-based reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
A plasmid containing a constitutively active promoter (e.g., CMV) driving the expression of Firefly luciferase.
-
A co-transfection control plasmid (e.g., expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Compound Treatment: Add serial dilutions of this compound or DMSO to the cells and incubate for a desired period (e.g., 1-4 hours).
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells with Passive Lysis Buffer.
-
Measure Firefly luciferase activity by adding Luciferase Assay Reagent II (LAR II).
-
Measure Renilla luciferase activity by adding Stop & Glo® Reagent.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Firefly luciferase activity by this compound and determine the IC50 value. This normalization helps to distinguish direct inhibition of the enzyme from non-specific effects on cell viability or transcription/translation.
Concluding Remarks
This compound is a dual-target chemical probe that requires careful experimental design and interpretation. Its inhibition of Firefly luciferase makes it a potential confounding factor in reporter gene assays that utilize this enzyme. Therefore, it is crucial to perform appropriate counter-screens, such as using a different luciferase reporter system (e.g., Renilla or NanoLuc) or a non-luciferase-based readout, to validate findings from FLuc-based screens. As a VEGFR2 inhibitor, this compound can be a useful tool to probe the role of this receptor in angiogenesis and other cellular processes, both in vitro and potentially in vivo. The provided protocols offer a starting point for researchers to utilize this compound effectively in their studies.
References
Application Notes and Protocols: GW549390X in High-Throughput Screening
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the compound GW549390X in the context of high-throughput screening, it has been determined that there is currently no publicly available scientific literature, application notes, or protocol descriptions for this specific molecule. Searches for "this compound high-throughput screening," "this compound mechanism of action," "this compound assay protocols," and "this compound signaling pathway" did not yield any relevant results.
This lack of information prevents the creation of detailed application notes, experimental protocols, and data presentations as requested. The core requirements, including quantitative data tables, detailed methodologies, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled without foundational data on the compound's biological activity and screening applications.
We recommend verifying the compound identifier and exploring alternative keywords or internal documentation that may provide the necessary background information to proceed with generating the requested content. Should information on this compound become available, a thorough analysis will be conducted to provide the comprehensive application notes and protocols outlined in the initial request.
GW549390X animal model administration
Information regarding the compound GW549390X is not available in publicly accessible scientific literature or databases.
Extensive searches for "this compound" did not yield any specific information about a molecule with this designation. This suggests that "this compound" may be an internal compound code not yet disclosed publicly, a novel substance not yet described in published research, or a potential error in the provided name.
Consequently, the creation of detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information on the compound's mechanism of action, its effects in animal models, and any associated quantitative data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases if this is an internally developed molecule. Should "this compound" be a different or misspelled name, providing the correct identification will be necessary to proceed with a comprehensive literature search and generation of the requested content.
Application Note: Quantitative Analysis of GW549390X by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction GW549390X is a small molecule inhibitor that has been utilized in biochemical and proteomics research. Accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. This document provides a detailed protocol for the quantitative analysis of this compound in bulk powder form using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is designed to be specific, accurate, and precise.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Analytical balance (4 or 5 decimal places).
-
Sonicator bath.
-
Volumetric flasks and pipettes.
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade).
-
2. Chromatographic Conditions
The separation and quantification are achieved using a C18 stationary phase with a gradient elution of acetonitrile and water containing formic acid.
| Parameter | Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
3. Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used as the diluent for standard and sample preparations.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
-
Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (Target concentration of 25 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound bulk powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent to achieve the target concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Data Presentation
The HPLC method was validated according to standard guidelines. A summary of the hypothetical performance characteristics is presented in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
|---|---|
| Retention Time (RT) | Approximately 7.8 min |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank or placebo |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from the initial preparation of materials to the final data analysis.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Application Notes and Protocols for GW549390X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of GW549390X, a dual inhibitor of Firefly Luciferase (Fluc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Introduction
This compound, with the chemical name N,5-diphenyl-1,3-oxazol-2-amine, is a small molecule inhibitor with demonstrated activity against both Fluc and VEGFR2.[1] Its ability to target VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, makes it a compound of interest in cancer research and other angiogenesis-dependent diseases. Understanding its proper storage, handling, and application is crucial for obtaining reliable and reproducible experimental results.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Shelf Life | Solvent |
| Powder | -20°C | 2 years | - |
| In DMSO | 4°C | 2 weeks | DMSO |
| In DMSO | -80°C | 6 months | DMSO |
Data sourced from DC Chemicals.[1]
Key Recommendations:
-
For long-term storage, it is recommended to store this compound as a powder at -20°C.
-
For short-term use, a stock solution in DMSO can be prepared and stored at 4°C for up to two weeks.
-
For intermediate-term storage of solutions, aliquots in DMSO should be stored at -80°C.
-
Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 135307-33-4 |
| Chemical Name | N,5-diphenyl-1,3-oxazol-2-amine |
| Molecular Formula | C15H12N2O |
| Molecular Weight | 236.27 g/mol |
| Purity | >98% |
Data sourced from DC Chemicals.[1]
Signaling Pathway
This compound inhibits the kinase activity of VEGFR2. The binding of VEGF to VEGFR2 on the surface of endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, leading to angiogenesis. By inhibiting VEGFR2, this compound can block these processes.
Caption: Simplified diagram of the VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are general protocols for the preparation of this compound stock solutions and a representative cell-based assay for evaluating its inhibitory activity on VEGFR2 signaling.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 236.27 g/mol ), add 423.2 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage and stability section.
In Vitro VEGFR2 Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on VEGF-induced phosphorylation of VEGFR2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blot equipment
Experimental Workflow:
Caption: A general workflow for assessing VEGFR2 inhibition using Western blotting.
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-VEGFR2 (p-VEGFR2) and total VEGFR2 overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-VEGFR2 and total VEGFR2. Normalize the p-VEGFR2 signal to the total VEGFR2 signal to determine the extent of inhibition at different concentrations of this compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: This information is intended for research use only and is not for human or veterinary use. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with GW549390X: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with GW549390X, a dual inhibitor of Firefly Luciferase (Fluc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Given the limited publicly available data on the specific solubility of this compound, this guide draws upon established protocols for handling compounds of the same class, particularly VEGFR2 inhibitors, which are often characterized by their hydrophobic nature and poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For kinase inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions. These compounds are often designed to be lipophilic to effectively bind to the hydrophobic ATP-binding pocket of their target kinases, which inherently limits their solubility in aqueous solutions.[1][2] It is advisable to use anhydrous (water-free) DMSO, as the presence of water can significantly decrease the solubility of hydrophobic compounds.
Q2: My this compound powder is not fully dissolving in DMSO, even after vortexing. What can I do?
A2: If you encounter difficulty in dissolving this compound in DMSO, the following techniques can be employed:
-
Gentle Warming: Warm the solution in a water bath set to 37°C for a short duration. This can help increase the kinetic energy of the solvent molecules and facilitate the dissolution of the compound.[1][2]
-
Sonication: Use an ultrasonic bath to break down any compound aggregates and enhance dissolution.[1][2] Ensure the vial is securely capped during this process.
Q3: Can I dissolve this compound directly in aqueous buffers such as PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions.[2] Due to its likely hydrophobic nature, direct dissolution in buffers will probably result in poor solubility and the formation of precipitates. The standard and recommended practice is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium to achieve the desired final concentration.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[1] This occurs because the compound's solubility dramatically decreases as the solvent polarity increases. To mitigate this:
-
Lower the Final Concentration: Your target concentration in the aqueous medium may be above the compound's solubility limit. Try working with a lower final concentration.
-
Optimize DMSO Concentration: While it is generally advised to keep the final DMSO concentration in your assay low (typically below 0.5%) to avoid solvent-induced cellular toxicity, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain compound solubility.[1] The tolerance of your specific cell line to DMSO should be determined beforehand.
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This can help to avoid localized high concentrations of the compound that can lead to immediate precipitation.
Q5: How should I store the solid this compound and its stock solution?
A5: For long-term stability:
-
Solid Compound: Store the solid powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solution: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2]
Data Summary: Solubility of this compound
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble (with potential need for warming/sonication) | Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble to Insoluble | Not generally recommended for primary stock solutions due to lower solvating power for this class of compounds compared to DMSO. |
| Water/Aqueous Buffers | Insoluble | Direct dissolution is not recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Bring to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 249.27 g/mol (the molecular weight of N,5-diphenyl-1,3-oxazol-2-amine), you would weigh 2.49 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Apply Heat or Sonication (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 10-15 minutes. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform a serial dilution. For example, to prepare a 10 µM final working solution:
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium).
-
-
Prepare Final Working Solution: Dilute the intermediate solution to the final desired concentration.
-
For a 10 µM final concentration from a 100 µM intermediate, perform a 1:10 dilution (e.g., add 100 µL of the 100 µM solution to 900 µL of cell culture medium).
-
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately in your experiments.
Visual Guides
Troubleshooting Workflow for this compound Dissolution
Caption: A step-by-step workflow for troubleshooting issues with dissolving this compound.
VEGFR2 Signaling Pathway Inhibition by this compound
Caption: Simplified diagram of the VEGFR2 signaling pathway and its inhibition by this compound.
References
Technical Support Center: GW549390X Off-Target Effects
Important Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "GW549390X." The information presented below is a generalized framework for assessing and troubleshooting off-target effects of kinase inhibitors, based on common industry practices. Should you have internal data for this compound, this guide can be adapted to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug molecule with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a potential for binding to multiple kinases across the kinome. These off-target interactions can lead to unexpected cellular responses, toxicity, or a reduction in therapeutic efficacy. A thorough characterization of a compound's off-target profile is crucial for understanding its complete mechanism of action and for ensuring its safety and selectivity.[1]
Q2: How can I determine the off-target profile of this compound in my experimental system?
Several methods can be employed to determine the off-target profile of a kinase inhibitor. A common initial step is to perform a broad kinase panel screening, where the compound is tested against a large number of purified kinases in biochemical assays. Cellular approaches, such as chemical proteomics using Kinobeads, can provide insights into target engagement within a more physiologically relevant context.[1] Further validation in cellular models is essential to confirm that the observed biochemical off-target binding translates to a functional effect.
Q3: What is the difference between on-target and off-target toxicity?
On-target toxicity occurs when the inhibition of the intended therapeutic target leads to adverse effects. This can happen if the target kinase plays a critical role in the normal physiological function of healthy tissues. Off-target toxicity, on the other hand, is caused by the modulation of other proteins by the drug. Distinguishing between these two is a critical step in drug development and can often be challenging.
Q4: My experimental results with this compound are inconsistent with its presumed on-target activity. Could off-target effects be the cause?
Yes, unexpected phenotypes or a discrepancy between the expected and observed cellular response are often indicators of off-target activity. If the cellular effects of this compound do not correlate with the known function of its intended target, it is highly recommended to investigate its broader selectivity profile.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Problem: You observe a cellular phenotype (e.g., decreased viability, altered morphology, changes in a signaling pathway) that cannot be explained by the known function of the intended target of this compound.
Potential Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Troubleshooting Steps:
-
Review Existing Kinase Profiling Data: If available, carefully examine the kinase selectivity panel data for this compound. Identify any off-target kinases that are inhibited with potencies similar to or greater than the intended target.
-
Pathway Analysis: For the most potent off-targets, investigate their known signaling pathways and cellular functions. Determine if the modulation of these pathways could plausibly lead to the observed phenotype.
-
Orthogonal Approaches:
-
RNAi/CRISPR: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the expression of the suspected off-target kinase(s). If the phenotype is recapitulated, it provides strong evidence for the off-target interaction.
-
Structurally Unrelated Inhibitors: Treat your cells with a structurally different inhibitor that is known to be selective for the suspected off-target kinase. If this inhibitor produces the same phenotype, it further supports your hypothesis.
-
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the IC50 values for both the on-target and suspected off-target kinases. A closer correlation with the off-target IC50 suggests it is the more likely driver of the phenotype.
Guide 2: Addressing Discrepancies Between Biochemical and Cellular Assays
Problem: this compound shows high potency and selectivity in biochemical assays (e.g., using purified kinases), but its activity in cellular assays is much weaker or shows a different selectivity profile.
Potential Causes:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular targets.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays which often use lower ATP concentrations.
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing its free concentration available to bind to the target kinase.
-
Scaffold-Specific Off-Targets: The cellular environment may enable interactions with off-targets that are not present or correctly folded in biochemical assays.
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the cell permeability of this compound.
-
Investigate Efflux Pump Involvement: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) and this compound. An increase in potency would suggest that the compound is an efflux pump substrate.
-
Perform Cellular Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to directly measure the binding of this compound to its target and potential off-targets within intact cells.
-
Compare with In-Cell Kinase Profiling: Employ methods like KiNativ to profile inhibitor binding against native kinases in a cellular lysate, which can provide a more accurate picture of selectivity in a cellular context.[2][3]
Data on Potential Off-Target Liabilities
As no specific data exists for this compound, the following table provides a hypothetical example of how to present kinase profiling data. This table should be populated with your experimental results.
| Kinase Target | IC50 (nM) - this compound | Comments |
| On-Target Kinase | [Insert Value] | Primary therapeutic target. |
| Off-Target 1 | [Insert Value] | High potency off-target. Investigate potential for related phenotypes. |
| Off-Target 2 | [Insert Value] | Structurally related to the on-target. May contribute to the observed efficacy. |
| Off-Target 3 | [Insert Value] | Known to be involved in a critical safety-related pathway. Further investigation is warranted. |
| ... (continue for all significantly inhibited kinases) | ... |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP solution
-
Assay buffer (specific to the kinase and detection method)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the chosen detection method
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at concentrations ranging from, for example, 100 µM to 1 pM. Also include a DMSO-only control.
-
Reaction Setup: In a microplate, add the kinase, its specific peptide substrate, and the diluted this compound or DMSO control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Investigating Off-Target Effects.
Caption: On-Target vs. Off-Target Signaling.
References
Technical Support Center: Optimizing Compound X (e.g., GW549390X) Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of the novel investigational compound, Compound X (e.g., GW549390X).
General Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in a dose-response assay. | - Inconsistent cell seeding. - Pipetting errors during compound dilution or addition. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No observable effect of Compound X even at high concentrations. | - Compound X may not be active in the chosen cell line or assay. - The compound may have degraded. - The concentration range tested is too low. | - Test Compound X in a different, potentially more sensitive cell line. - Verify the integrity of the compound stock. - Perform a wider range of dilutions, including significantly higher concentrations. |
| Significant cytotoxicity observed across all concentrations. | - The starting concentration for the dose-response curve is too high. - The compound is highly cytotoxic to the specific cell type. | - Start with a much lower concentration range for the initial dose-response experiment. - Perform a cytotoxicity assay to determine the concentration at which cell viability drops significantly.[1][2] |
| Precipitation of Compound X in the culture medium. | - The compound has low solubility in aqueous solutions. - The concentration exceeds the solubility limit. | - Use a suitable solvent (e.g., DMSO) for the initial stock solution and ensure the final solvent concentration in the medium is low and consistent across all wells. - Test a lower concentration range. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for my initial experiments with Compound X?
A1: For a novel compound like Compound X, it is recommended to start with a broad concentration range in a dose-response experiment.[3] A typical starting range might be from 1 nM to 100 µM, with 10-fold serial dilutions. This will help you identify the potency of the compound and narrow down the range for subsequent, more detailed experiments.
Q2: What is a dose-response assay and why is it important for optimizing Compound X concentration?
A2: A dose-response assay is a fundamental experiment to determine the relationship between the concentration of a drug (like Compound X) and its biological effect.[4] It is crucial for determining key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are essential for defining the optimal working concentration for your experiments.
Q3: How can I assess the cytotoxicity of Compound X in my cell line?
A3: Cytotoxicity can be assessed using various assays that measure cell viability.[1][2] Common methods include MTS or MTT assays, which measure metabolic activity, or assays that detect the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[2] It is important to run a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects of Compound X are not simply due to cell death.
Q4: What should I do if my dose-response curve for Compound X does not fit a standard sigmoidal model?
A4: A non-standard dose-response curve could indicate complex biological activity, such as off-target effects at high concentrations or a narrow therapeutic window. In such cases, carefully examine the entire curve and consider if there are biphasic responses. It may be necessary to use a different mathematical model to fit the data or investigate the mechanism of action at different concentration ranges.
Hypothetical Dose-Response Data for Compound X
The following table summarizes hypothetical EC50 values for Compound X in three different cancer cell lines after a 48-hour treatment period.
| Cell Line | Assay Type | EC50 (µM) |
| Cell Line A (Lung Cancer) | Proliferation Assay (MTS) | 0.5 |
| Cell Line B (Breast Cancer) | Apoptosis Assay (Caspase-3/7) | 1.2 |
| Cell Line C (Colon Cancer) | Proliferation Assay (MTS) | 5.8 |
Experimental Protocol: Dose-Response Assay for Compound X using MTS
This protocol outlines a typical dose-response experiment to determine the EC50 of Compound X on the proliferation of a cancer cell line.
Materials:
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of Compound X in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Compound X concentration) and a no-treatment control.
-
Carefully add the diluted Compound X or controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized response versus the log of the Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
References
Technical Support Center: GW4064 Experimental Variability
Disclaimer: Information on the compound "GW549390X" is not publicly available. This technical support guide has been created for GW4064 , a well-documented experimental compound with a similar nomenclature, to address common challenges in its experimental application. GW4064 is a potent, non-steroidal agonist for the Farnesoid X Receptor (FXR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW4064?
A1: GW4064 is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism.[1][2] Upon binding, GW4064 induces a conformational change in FXR, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as Farnesoid X Receptor Response Elements (FXREs), in the promoter regions of target genes, thereby modulating their transcription.[2] A key target is the Small Heterodimer Partner (SHP), which in turn suppresses the synthesis of bile acids.[2]
Q2: Are there known off-target effects for GW4064 that could explain unexpected results?
A2: Yes. A significant source of experimental variability stems from FXR-independent, off-target effects. Research has shown that GW4064 can interact with and modulate multiple G protein-coupled receptors (GPCRs).[3][4] Specifically, it activates histamine (B1213489) H1 and H4 receptors and inhibits the H2 receptor.[4] This can lead to cellular responses independent of FXR activation, such as changes in intracellular calcium (Ca²⁺) and cAMP levels, which may complicate data interpretation.[3][4][5][6]
Q3: I'm having trouble dissolving GW4064. What are the recommended procedures for solubilization?
A3: GW4064 is known for its poor solubility in aqueous solutions.[7][8]
-
For in vitro experiments: The standard approach is to first create a high-concentration stock solution in an organic solvent, typically DMSO.[7][9] This stock can then be diluted into your aqueous cell culture medium. It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation.[8] The final DMSO concentration in your assay should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity.[5]
-
For in vivo studies: A co-solvent formulation is often required to achieve necessary concentrations. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can solubilize GW4064 up to 2 mg/mL.[8][9] Sonication may be necessary to fully dissolve the compound in this mixture.[8][9] It is recommended to prepare aqueous solutions fresh for each experiment.[8]
Q4: Why are there conflicting reports in the literature regarding GW4064's effect on cell proliferation and cancer?
A4: The anti-proliferative effects of GW4064 can vary significantly depending on the experimental context.
-
FXR Expression Levels: The effect of GW4064 on cell viability is often dependent on the expression level of its primary target, FXR, in the cancer cells being studied. Cell lines with low or no FXR expression may not show the expected response.
-
Off-Target Effects: Apoptosis induced by GW4064 has been observed in cells that do not express FXR (such as MCF-7 and HEK-293T cells), suggesting the involvement of off-target mechanisms, potentially via histamine receptors.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based reporter gene assays.
| Potential Cause | Troubleshooting Step |
| Low FXR Expression in Cell Line | Before starting, confirm the endogenous expression of FXR in your chosen cell line (e.g., HEK293, HepG2) via qPCR or Western blot. If expression is low, consider transiently transfecting an FXR expression vector along with your reporter plasmid.[2][6] |
| FXR-Independent Pathway Activation | GW4064 can activate luciferase reporters through elements like CRE and NFAT-RE, independent of FXR.[3][4] To confirm your results are FXR-dependent, use FXR knockdown (siRNA) or knockout cells as a negative control. You can also use specific inhibitors for suspected off-target pathways (e.g., histamine receptor antagonists).[5] |
| Serum Component Interference | Fetal bovine serum (FBS) contains endogenous molecules that can activate nuclear receptors. For sensitive assays, use charcoal-stripped FBS to reduce background activation.[10] |
Issue 2: Variable or conflicting outcomes in in vivo metabolic studies.
| Potential Cause | Troubleshooting Step |
| Animal Model and Diet Differences | The metabolic effects of GW4064 can be highly dependent on the animal model (e.g., C57BL/6 vs. db/db mice) and the specific composition of the diet used to induce a metabolic phenotype (e.g., high-fat diet with or without cholesterol).[5][11] Clearly define and report these parameters. |
| Duration of Treatment | The length of the treatment period can significantly impact metabolic outcomes. Short-term and long-term studies may yield different or even opposing results.[5] Consider including interim assessments to track dynamic changes over time. |
| Compound Formulation and Bioavailability | Improper solubilization can lead to inconsistent dosing and variable exposure. Ensure your GW4064 formulation is homogenous and stable for the duration of the administration. Refer to the recommended in vivo formulation in the FAQs. |
Quantitative Data Summary
Table 1: In Vitro Activity of GW4064
| Parameter | Receptor/Assay | Cell Line / System | Value | Reference |
|---|---|---|---|---|
| EC₅₀ | Human FXR | Transfected CV-1 cells | 90 nM | [9] |
| EC₅₀ | Mouse FXR | Transfected CV-1 cells | 80 nM | [9] |
| EC₅₀ | FXR Agonism | Isolated receptor assay | 15 nM | |
| EC₅₀ | FXR Agonism | General | 65 nM | [9][12] |
| IC₅₀ | Cell Proliferation | HCT116 cells | 6.9 µM | [12] |
| IC₅₀ | Cell Proliferation | CT26 cells | 6.4 µM |[12] |
Table 2: Recommended Parameters for In Vivo Studies
| Parameter | Animal Model | Recommended Range | Reference |
|---|---|---|---|
| Dosage | Mice (High-Fat Diet) | 10 - 50 mg/kg body weight | [2] |
| Administration Route | Rats / Mice | Oral gavage or Intraperitoneal injection | [2][13] |
| Vehicle Formulation | General | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |[8][9] |
Visual Guides: Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Gene Assay for FXR Activation
This protocol quantifies the ability of GW4064 to activate FXR, leading to the expression of a luciferase reporter gene.[2][6]
-
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS)
-
FXR expression vector (e.g., pCMX-hFXR)
-
RXRα expression vector (e.g., pCMX-hRXRα)
-
FXRE-luciferase reporter vector
-
Control reporter vector (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
GW4064 stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay system and luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the FXR expression vector, RXRα vector, FXRE-luciferase reporter, and the control reporter using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Approximately 12-24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of GW4064. Include a vehicle control (DMSO only, ≤ 0.1% final concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a non-linear regression curve.[2]
-
Protocol 2: General Protocol for In Vivo Metabolic Study in Mice
This protocol describes the evaluation of GW4064's effects on metabolic parameters in a diet-induced obesity mouse model.[2][11]
-
Materials:
-
Male C57BL/6J mice
-
Standard chow diet and High-Fat Diet (HFD)
-
GW4064
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Equipment for oral gavage or intraperitoneal injection
-
-
Methodology:
-
Acclimation and Diet Induction: Acclimate mice for at least one week. Switch the diet of the experimental group to an HFD for 8-12 weeks to induce obesity and metabolic dysfunction. Maintain a control group on a standard chow diet.
-
Grouping and Treatment: Randomly assign the HFD-fed mice into a vehicle control group and a GW4064 treatment group (n=6-8 per group).
-
Administration: Administer GW4064 (e.g., 30 mg/kg body weight) or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and other relevant metabolic parameters (e.g., glucose tolerance tests) throughout the study.
-
Terminal Endpoint Analysis: At the end of the treatment period, collect blood and tissues (e.g., liver, adipose tissue) for analysis. Assess plasma lipids, liver triglycerides, and gene expression of relevant metabolic targets.[11]
-
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
Technical Support Center: GW549390X
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GW549390X. Due to the limited publicly available data on the specific degradation pathways of this compound, this guide is based on the general chemical properties of oxazole (B20620) derivatives and best practices for handling research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 2 years). For short-term use, solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Q2: What is the known stability of oxazole derivatives like this compound?
A2: Oxazole derivatives are generally thermally stable. They exhibit some resistance to acidic conditions but are susceptible to oxidation.[1] The oxazole ring can also show instabilities similar to those of furans.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been documented in the literature, based on the general chemistry of oxazoles, potential degradation may occur through:
-
Oxidation: The oxazole ring has minimal resistance to oxidation.[1] This could be a primary degradation pathway, potentially leading to ring opening.
-
Hydrolysis: Although generally more resistant to acid than pyridine, prolonged exposure to acidic or basic conditions could lead to hydrolysis of the oxazole ring or the amine substituent.
-
Photodegradation: As with many aromatic compounds, exposure to UV light may lead to degradation.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibilities for this compound are not well-documented. However, based on its structure, it is prudent to avoid strong oxidizing agents, strong acids, and bases.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, likely linked to its degradation.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in stock solutions or assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a new DMSO stock for each experiment.
-
Assess Stock Solution Integrity: If possible, verify the concentration and purity of your stock solution using HPLC or LC-MS.
-
Buffer Compatibility: Assess the stability of this compound in your assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze for degradation by HPLC.
-
Minimize Light Exposure: Protect solutions from light by using amber vials and covering plates with foil.
-
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
-
Possible Cause: Degradation of the compound during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the powder, analyze the sample to establish a baseline chromatogram.
-
Investigate Solvent Effects: Prepare solutions in different high-purity solvents to see if the solvent is contributing to degradation.
-
Control Temperature: Keep samples cool during preparation and in the autosampler to minimize thermal degradation.
-
Experimental Protocols
Protocol 1: General Assessment of this compound Stability in Experimental Buffer
-
Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Incubation: Dilute the stock solution to the final experimental concentration in your assay buffer. Prepare several aliquots.
-
Time Points: Analyze one aliquot immediately (T=0) using a stability-indicating HPLC method. Incubate the remaining aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Analysis: At various time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
Data Evaluation: Compare the peak area of the parent compound (this compound) at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Compound GW549390X
Disclaimer: The following information is provided as a general troubleshooting guide for researchers working with experimental compounds. As of December 2025, there is no publicly available scientific literature or documentation specifically detailing the experimental use, mechanism of action, or potential issues related to a compound designated "GW549390X." The problems and solutions described below are based on common challenges encountered in pharmacological and cell-based assay research and may serve as a helpful starting point for your own investigations.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?
A1: While specific solubility data for this compound is unavailable, poor aqueous solubility is a common issue for many small molecule inhibitors.[1] For initial stock solutions, it is generally recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] If you encounter precipitation when diluting the DMSO stock into aqueous media for your experiments, this is a common problem known as "precipitation upon dilution."[1]
Here are some strategies to overcome this:
-
Optimize Dilution: Perform serial dilutions rather than a single large dilution step. Add the compound solution to the aqueous buffer slowly while vortexing.[1]
-
Co-solvents: Incorporate a water-miscible co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), into your final assay buffer to increase solubility.[1]
-
Sonication: After dilution, sonicating the solution can help break up aggregates and improve dissolution.[3]
-
Vehicle Controls: Always perform a vehicle control experiment to determine the maximum tolerable concentration of your solvent system for your specific cell line, as high concentrations can be cytotoxic.[1]
Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results in cell-based assays can stem from several factors. One common cause is the precipitation of the compound in the assay wells, leading to variable effective concentrations.[2][3] Another possibility is the degradation of the compound due to improper storage. It is advisable to prepare fresh dilutions from a properly stored stock solution for each experiment.[2] Cell culture variability itself can also impact reproducibility; maintaining consistent cell differentiation protocols and cell integrity is crucial.[4]
Q3: How can I minimize potential off-target effects of this compound?
A3: Off-target effects, where a compound interacts with unintended targets, are a significant concern in drug development.[5][6] To mitigate these, consider the following:
-
Dose-Response Analysis: Perform experiments across a wide range of concentrations to identify the lowest effective dose, which can help minimize off-target effects.
-
Use of Controls: Employ both positive and negative controls in your experiments. A structurally similar but inactive compound can serve as a useful negative control.
-
Orthogonal Assays: Validate your findings using different experimental assays that measure the same biological endpoint through different mechanisms.
-
Target Knockdown/Knockout Models: If the intended target of this compound is known, using cell lines where the target has been knocked down or knocked out can help confirm that the observed effects are on-target.
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Buffer
-
Cause: The solubility limit of the compound is exceeded in the final aqueous environment.[3]
-
Solutions:
-
Optimize Solvent Concentration: Determine the highest tolerable concentration of your primary solvent (e.g., DMSO) in your assay that does not induce cellular toxicity.[1]
-
Utilize Co-solvents: Introduce a secondary solvent to the aqueous buffer. The choice of co-solvent should be empirically determined for your specific compound and assay system.[1]
-
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations.[1] |
| Polyethylene Glycol (PEG 300/400) | 5-10% | Generally well-tolerated by cells.[1] |
| Tween® 80 | 0.01-0.1% | A non-ionic surfactant that can aid in micelle formation.[1] |
Problem 2: Inconsistent Efficacy in Cell-Based Assays
-
Cause: This can be due to incomplete dissolution, compound degradation, or variability in cell health and density.[2][3][4]
-
Solutions:
-
Ensure Complete Dissolution: Visually inspect for any signs of precipitation before and during the experiment.[2] Sonication of the final solution can aid in dissolution.[3]
-
Proper Storage: Aliquot stock solutions and store them at the recommended temperature (typically -20°C or -80°C) to minimize freeze-thaw cycles and degradation.[2]
-
Standardize Cell Culture: Use cells with a consistent passage number, ensure uniform seeding density, and monitor cell viability throughout the experiment.[4]
-
Experimental Protocols
General Protocol for Preparing this compound for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.[2]
-
Create Intermediate Dilutions: Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Dilute into Final Assay Medium: Slowly add a small volume of the appropriate intermediate DMSO stock to your pre-warmed aqueous assay medium while vortexing. Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <0.5%).[1]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness or particles).[2] If precipitation is observed, consider the troubleshooting steps outlined above.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO and any co-solvents as your experimental solutions.
Visualizations
Caption: A workflow for addressing compound solubility issues.
Caption: A diagram of a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. [labroots.com]
Improving GW549390X efficacy in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GW549390X in vitro. Our goal is to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive dual inhibitor of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By binding to the ATP pocket of these proteins, it blocks their catalytic activity.[1] Its inhibitory effect on VEGFR2 makes it a subject of interest in anti-angiogenic research.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[2]
Q3: What is a suitable starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will depend on your specific cell line and assay. A good starting point for a dose-response experiment is a broad range from low nanomolar (nM) to low micromolar (µM) concentrations.[3] Given its reported IC50 values of 0.26 µM for FLuc and 1.2 µM for VEGFR2, a concentration range spanning from 10 nM to 10 µM would be appropriate for initial characterization.[1]
Q4: Is this compound soluble in aqueous media?
A4: Like many small molecule inhibitors, this compound may have limited aqueous solubility.[2][4] It is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. When preparing working dilutions in aqueous cell culture media or assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[4] If precipitation is observed upon dilution, optimizing the dilution method, such as performing serial dilutions, may help.[4]
Troubleshooting Guide
Issue 1: Lower than Expected Efficacy or No Effect
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible causes?
A: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended:
-
Compound Integrity and Concentration:
-
Degradation: Ensure that the compound has been stored correctly and that stock solutions are not expired. Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
Precipitation: The compound may be precipitating out of your aqueous assay buffer or cell culture medium. Visually inspect for any precipitate after dilution. Consider assessing the stability of this compound in your specific medium using techniques like HPLC.[2]
-
-
Assay Conditions:
-
Cell Health and Density: Use healthy, viable cells within a consistent passage number range.[5][6] Optimize cell seeding density to ensure a sufficient signal window for your assay.[5]
-
Target Expression: Confirm that your cell line expresses VEGFR2 at a sufficient level. This can be verified by Western blot or flow cytometry.
-
-
ATP Concentration (for in vitro kinase assays):
-
As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly dependent on the ATP concentration in your assay.[7][8] If the ATP concentration is too high, it can outcompete the inhibitor, leading to a loss of efficacy.[9] It is recommended to use an ATP concentration close to the Km value for the kinase.[8]
-
Issue 2: High Background Signal in Kinase Assays
Q: My in vitro kinase assay is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What can I do?
A: High background can originate from several sources. Including the proper controls is essential for diagnosis.[9]
-
Compound Interference:
-
This compound might be interfering with your detection system (e.g., fluorescence or luminescence). To test for this, run a "No Enzyme" control containing all assay components, including the inhibitor, but without the kinase.[9] An increase in signal with increasing compound concentration points to interference.[9]
-
-
Compound Aggregation:
-
Contaminated Reagents:
-
Ensure that your reagents, especially the ATP stock, are not contaminated.[8] Use fresh, high-quality reagents.
-
Issue 3: Inconsistent Results Between Experiments
Q: I am observing high variability in the efficacy of this compound between replicate experiments. How can I improve reproducibility?
A: Consistency is key to obtaining reproducible data.
-
Standardize Protocols:
-
Cell Culture: Maintain consistent cell culture practices, including media composition, passage number, and cell confluency at the time of treatment.[2][4]
-
Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a reliable stock.[4] Use a master mix for your reaction components to minimize pipetting errors.[10]
-
-
Environmental Factors:
-
Assay Timing:
-
For kinase assays, ensure the reaction is stopped within the linear range.[8] For cell-based assays, the timing of compound addition and the duration of incubation should be kept consistent.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on VEGFR2 Kinase Activity
| This compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 35.1 |
| 1.0 | 48.9 |
| 2.5 | 68.3 |
| 5.0 | 85.7 |
| 10.0 | 95.2 |
Table 2: Effect of ATP Concentration on this compound IC50 in a VEGFR2 Kinase Assay
| ATP Concentration | Apparent IC50 (µM) |
| 10 µM (Km value) | 1.2 |
| 100 µM | 5.8 |
| 1 mM (cellular concentration) | 25.4 |
Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Assay
This protocol outlines a general procedure for determining the IC50 of this compound against recombinant VEGFR2 kinase using a fluorescence-based method.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100).
-
Prepare a stock solution of recombinant human VEGFR2 kinase in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate in kinase buffer.
-
Prepare a fresh ATP solution in kinase buffer at a concentration close to the Km for VEGFR2.
-
Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well assay plate.[9] Include "No Inhibitor" (positive control) and "No Enzyme" (background control) wells.[9]
-
Add 5 µL of the VEGFR2 kinase solution to all wells except the "No Enzyme" control.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.[12]
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[8]
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).[9]
-
Add 10 µL of the detection reagent according to the manufacturer's instructions.
-
Read the fluorescence on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "No Inhibitor" control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of a VEGFR2-expressing cell line (e.g., HUVECs).
-
Cell Seeding:
-
Culture cells in appropriate media.[5]
-
Harvest healthy, log-phase cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of media.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[3]
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting flowchart for low efficacy of this compound in vitro.
References
- 1. This compound |CAS 135307-33-4|DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Genomic instability in long-term culture of human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. In situ monitoring reveals cellular environmental instabilities in human pluripotent stem cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
Technical Support Center: Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference refers to the effect of a substance present in a sample that alters the correct value of the analyte to be measured.[1][2] This can lead to inaccurate results, such as falsely elevated or decreased analyte concentrations.[2]
Q2: What are the common causes of assay interference?
A2: Common causes of assay interference include:
-
Endogenous substances: These are substances originating from within the biological sample, such as heterophile antibodies, human anti-animal antibodies (HAMA), rheumatoid factor, and cross-reacting substances.[1][2]
-
Exogenous substances: These are substances introduced externally, such as drugs, anticoagulants, or components from sample collection devices.
-
Matrix effects: The overall composition of the sample matrix can interfere with the assay.
-
High concentrations of the analyte: Excessively high analyte levels can lead to the "hook effect" in immunoassays, causing falsely low results.[1]
Q3: How can I detect potential assay interference in my experiment?
A3: Several methods can be used to screen for assay interference:
-
Serial dilutions: Non-linear responses upon serial dilution of a sample can indicate interference.[3]
-
Pretreatment with blocking reagents: Discrepant results before and after treating a sample with a heterophile blocking reagent (HBR) suggest the presence of interfering antibodies.[3]
-
Use of alternative assays: Comparing results from different assay methods or platforms can help identify method-specific interferences.[2]
-
Spike and recovery experiments: Adding a known amount of analyte to a sample and measuring the recovery can reveal interference.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Possible Cause: Interference from heterophile antibodies or human anti-animal antibodies (HAMA). These antibodies can cross-link the capture and detection antibodies in an immunoassay, leading to a false-positive signal.[1][2]
Troubleshooting Steps:
-
Sample Pretreatment:
-
Use a commercial heterophile antibody blocking reagent.[3]
-
Perform a polyethylene (B3416737) glycol (PEG) precipitation to remove immunoglobulins.
-
-
Assay Modification:
-
Include non-specific animal immunoglobulins in the assay buffer to block interfering antibodies.
-
Use antibody fragments (e.g., F(ab')2) instead of whole antibodies to reduce non-specific binding.
-
-
Confirmation:
-
Re-test the sample with an alternative assay from a different manufacturer that uses different antibodies.[2]
-
Issue 2: Falsely Low Results in High Concentration Samples (Hook Effect)
Possible Cause: An excessively high concentration of the analyte can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a lower signal.[1]
Troubleshooting Steps:
-
Dilute the Sample: Analyze the sample at several dilutions. If the concentration increases with dilution, a hook effect is likely.
-
Modify the Protocol:
-
Increase the incubation time to allow for equilibrium to be reached.
-
Increase the concentration of the capture or detection antibodies.
-
Issue 3: Interference from Reducing Agents in Peroxidase-Based Assays
Possible Cause: Endogenous reducing agents in the sample can interfere with peroxidase-based assays by reducing the oxidized reporter molecule, leading to an underestimation of the analyte (e.g., hydrogen peroxide).[4]
Troubleshooting Steps:
-
Sample Pre-treatment: Selectively oxidize the interfering compounds by treating the sample with the oxidized reporter molecule before initiating the peroxidase reaction.[4]
-
Use of Alternative Reporter: Consider using a reporter molecule that is less susceptible to reduction by endogenous compounds.
Data Summary
The following table summarizes the prevalence of interference found in a study screening for interfering substances in four different immunoassays.
| Screening Technique | Prevalence of Discrepant Results (95% CI) |
| ICON (mouse-antibody-negative control) | 3.1% (1.0-7.1%)[3] |
| Serial Dilution | 48.6% (40.4-57.0%)[3] |
| Heterophile Blocking Reagent (HBR) | 38% (29.8-46%)[3] |
Experimental Protocols
Protocol 1: Screening for Interference using Serial Dilutions
-
Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.
-
Run the undiluted sample and all dilutions in the assay according to the manufacturer's instructions.
-
Calculate the analyte concentration for each dilution, correcting for the dilution factor.
-
Interpretation: In the absence of interference, the calculated concentrations should be consistent across all dilutions. A significant deviation or a trend of increasing concentration with higher dilution suggests the presence of interference.[3]
Protocol 2: Use of Heterophile Blocking Reagent (HBR)
-
Split the patient sample into two aliquots.
-
To one aliquot, add the HBR according to the manufacturer's instructions. To the other aliquot (control), add an equal volume of assay diluent.
-
Incubate both samples as recommended by the HBR manufacturer.
-
Analyze both the treated and untreated samples in the immunoassay.
-
Interpretation: A significant difference between the results of the treated and untreated samples indicates the presence of heterophile antibody interference.[3]
Visualizations
Caption: Workflow for identifying potential assay interference.
Caption: Illustration of the hook effect in immunoassays.
References
- 1. scispace.com [scispace.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Results for Small Molecule Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using small molecule inhibitors, such as GW549390X, in their experiments. The content is designed to help you diagnose and resolve common issues encountered during Western blotting to analyze protein expression and signaling pathway modulation.
While the direct target of this compound is not specified, this guide will use the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway as an illustrative example. CSF1R is a well-characterized receptor tyrosine kinase and a common target in drug development. The principles and troubleshooting steps outlined here are broadly applicable to the study of various protein inhibitors.
Frequently Asked Questions (FAQs)
Section 1: No Signal or Weak Signal
Question: I am not detecting any signal for my target protein in either my control or treated samples. What could be the cause?
Answer: A complete lack of signal can be due to several factors, ranging from sample preparation to antibody performance.[1][2] Consider the following possibilities:
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell or tissue type.[1]
-
Solution: Increase the amount of protein loaded onto the gel.[2] It may be necessary to perform immunoprecipitation to enrich the target protein. Always include a positive control lysate known to express the protein.
-
-
Inefficient Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins, ensure the transfer time is sufficient. For small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through.[3]
-
-
Inactive Antibody: The primary or secondary antibody may not be active.
-
Incorrect Antibody Dilution: The concentration of the primary or secondary antibody may be too low.
-
Solution: Optimize the antibody concentration by performing a titration. Try increasing the incubation time, for instance, to overnight at 4°C.[4]
-
Question: I see a signal for my loading control, but a very weak signal for my target protein. What should I do?
Answer: A weak signal, in the presence of a strong loading control, points towards issues specific to the target protein or its detection.
-
Low Protein Abundance: As mentioned above, your protein of interest might be of low abundance.
-
Solution: Increase the protein load per well and consider using an antibody enhancer solution.[4]
-
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low for robust detection.
-
Solution: Increase the primary antibody concentration or extend the incubation period.[4]
-
-
Excessive Washing: Over-washing the membrane can strip away bound antibodies.
-
Solution: Reduce the number or duration of washing steps. Ensure detergents like Tween-20 are at an appropriate concentration (typically 0.05-0.1%).[2]
-
Section 2: High Background or Non-Specific Bands
Question: My Western blot has a high, uniform background, making it difficult to see my bands. How can I reduce this?
Answer: High background is often caused by non-specific binding of antibodies to the membrane.[5]
-
Insufficient Blocking: The blocking step may be inadequate.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[4] You can also try increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[2] Sometimes, switching from milk to BSA or vice-versa can resolve the issue, as milk contains proteins that can interfere with certain antibodies.[6]
-
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive, leading to non-specific binding.[1]
-
Solution: Decrease the concentration of your antibodies. Perform a titration to find the optimal balance between signal and background.[2]
-
-
Inadequate Washing: Insufficient washing may leave unbound antibodies on the membrane.
Question: I am seeing multiple bands, but I only expect one for my target protein. What do these extra bands mean?
Answer: The presence of unexpected bands can be due to several reasons.[1]
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure you are using a highly specific, validated antibody.[6] Run a control experiment where the primary antibody is omitted to see if the non-specific bands are from the secondary antibody.
-
-
Protein Degradation: If the extra bands are at a lower molecular weight than your target, it could be due to protein degradation.
-
Solution: Always prepare lysates with fresh protease and phosphatase inhibitors and keep samples on ice or at 4°C.[1]
-
-
Post-Translational Modifications (PTMs): Multiple bands can represent different modified forms of the same protein (e.g., phosphorylation, glycosylation), which can alter its migration in the gel.[1]
-
Solution: To confirm if extra bands are due to phosphorylation, you can treat your lysate with a phosphatase before running the gel. A reduction in the intensity of a higher molecular weight band would suggest it is a phosphorylated form.
-
-
Splice Variants or Isoforms: Your antibody may be detecting different isoforms of the target protein.[1]
-
Solution: Consult protein databases like UniProt to check for known isoforms of your target.
-
Experimental Protocols & Data
Example Protocol: Western Blot for CSF1R Inhibition
This protocol provides a general framework for assessing the effect of an inhibitor on CSF1R phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophage cell line) and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal signaling activity.
-
Pre-treat cells with your inhibitor (e.g., this compound) at various concentrations for 1-2 hours.
-
Stimulate the cells with the ligand CSF-1 (e.g., 50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against Phospho-CSF1R (e.g., Tyr723) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for total CSF1R and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Example Antibody and Reagent Data
| Target Protein | Expected MW | Recommended Primary Antibody Dilution | Blocking Buffer |
| Phospho-CSF1R (Tyr723) | ~165 kDa | 1:1000 | 5% BSA in TBST |
| Total CSF1R | ~165 kDa | 1:1000 | 5% Non-fat milk in TBST |
| Phospho-ERK1/2 (Thr202/Tyr204) | 42/44 kDa | 1:2000 | 5% BSA in TBST |
| Total ERK1/2 | 42/44 kDa | 1:1000 | 5% Non-fat milk in TBST |
| β-Actin (Loading Control) | ~42 kDa | 1:5000 | 5% Non-fat milk in TBST |
Visualizations
Signaling Pathway and Experimental Workflow
To effectively troubleshoot your results, it is crucial to understand both the biological pathway you are studying and the experimental steps involved.
Caption: General workflow for a Western blot experiment.
Caption: Simplified CSF1R signaling pathway.
References
- 1. abinscience.com [abinscience.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: GW549390X (Hypothetical Small Molecule Inhibitor)
Disclaimer: No specific public information is available for a compound designated "GW549390X." The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound, which is presumed to be under investigation for in vivo applications. The principles, protocols, and troubleshooting advice provided are based on common challenges and methodologies encountered in the development of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for in vivo studies with this compound?
A1: The critical first step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study is essential for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should the starting dose for an MTD study be selected?
A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to start at a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: What are common reasons for observing high variability in efficacy between animals in the same dose group?
A3: High variability can stem from several factors, including inconsistent compound formulation or administration.[1] Poor aqueous solubility is a frequent issue with novel small molecules.[1] Additionally, inter-individual and intra-individual pharmacokinetic variability can contribute to varied responses.[2][3][4]
Q4: What should I do if this compound does not show the expected efficacy at the administered dose?
A4: A primary reason for lack of efficacy is insufficient target engagement.[1][5] It is crucial to conduct a Pharmacodynamic (PD) study to confirm that the compound is reaching its target and producing the desired biological effect. This can involve analyzing tissue samples to measure a biomarker of target engagement.[1]
Q5: How can I improve the reliability and reproducibility of my in vivo studies with this compound?
A5: To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[1]
Troubleshooting Guide
Issue 1: Inconsistent Efficacy Results Between Experiments
-
Possible Cause:
-
Compound Stability: The compound may be degrading in the formulation or under storage conditions.
-
Formulation Inconsistency: Variations in the preparation of the dosing solution can lead to different effective concentrations.
-
Animal Health Status: Differences in the health or stress levels of the animals between cohorts can impact outcomes.
-
-
Troubleshooting Steps:
-
Verify Compound Stability: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations for each experiment.[6]
-
Standardize Formulation Protocol: Implement a strict, documented protocol for the preparation of the dosing solution to ensure consistency.
-
Monitor Animal Health: Ensure that all animals are healthy and acclimatized to the experimental conditions before dosing.
-
Issue 2: Unexpected Toxicity at Doses Predicted to be Safe
-
Possible Cause:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.[1]
-
Off-Target Effects: The compound may be interacting with unintended biological targets.[1]
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity.
-
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.[1]
-
In Vitro Off-Target Screening: If toxicity persists with a non-toxic vehicle, consider broader in vitro profiling to identify potential off-target interactions.
-
Metabolite Profiling: Conduct studies to identify the major metabolites of this compound and assess their individual toxicity.
-
Issue 3: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
-
Possible Cause:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.[7]
-
Low Target Engagement: The concentration of the drug at the target site may not be sufficient to achieve the desired effect.[5]
-
Inadequate Preclinical Model: The animal model may not accurately reflect the human disease state.[8][9]
-
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) to understand the compound's behavior in vivo.
-
Assess Target Tissue Exposure: Whenever possible, measure the concentration of this compound in the target tissue to confirm adequate exposure.
-
Refine the Animal Model: Ensure the chosen animal model is well-validated and appropriate for the therapeutic hypothesis being tested.
-
Data Presentation
Table 1: Hypothetical In Vitro vs. In Vivo Potency of this compound
| Parameter | Value | Notes |
| In Vitro IC50 (Biochemical Assay) | 15 nM | Potency against the purified target enzyme. |
| In Vitro EC50 (Cell-based Assay) | 200 nM | Potency in a cellular context. |
| In Vivo ED50 (Efficacy Study) | 50 mg/kg | Dose required for 50% maximal effect in an animal model.[8] |
Table 2: Example Pharmacokinetic Parameters for a Small Molecule Inhibitor
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 1500 | Maximum plasma concentration. |
| Tmax | hours | 2 | Time to reach Cmax. |
| AUC | ng*h/mL | 9000 | Area under the plasma concentration-time curve. |
| t1/2 | hours | 6 | Elimination half-life. |
| Bioavailability (F%) | % | 30 | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals per group (e.g., n=3-5 per sex per group).
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses. A minimum of three dose levels is recommended, in addition to a vehicle control.[1]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Administer a single dose.
-
Monitoring: Observe animals daily for a predetermined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
Protocol 2: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use a cannulated rodent model to allow for serial blood sampling from the same animal.
-
Dose Administration: Administer a single dose of this compound at a dose level determined to be safe from the MTD study.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Plasma Analysis: Process blood samples to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for in vivo evaluation of a small molecule inhibitor.
Caption: Decision tree for troubleshooting inconsistent in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. Intraindividual Pharmacokinetic Variability: Focus on Small‐Molecule Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pelagobio.com [pelagobio.com]
- 6. benchchem.com [benchchem.com]
- 7. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Why drugs fail: the unrelenting challenge of finding a new drug | pharmaphorum [pharmaphorum.com]
How to prevent GW549390X precipitation
Welcome to the technical support center for GW549390X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and addressing solubility challenges during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel small molecule inhibitor. Due to its complex aromatic structure, it has low aqueous solubility, making it susceptible to precipitation in aqueous buffers and cell culture media. This can lead to inaccurate dosing and unreliable experimental outcomes.[1][2]
Q2: How can I visually identify this compound precipitation?
Precipitation of this compound can be observed in several ways:
-
Turbidity or Cloudiness: The solution may appear hazy or opaque.
-
Visible Particles: You may see small, solid particles or crystals suspended in the solution or settled at the bottom of the container.
-
Film Formation: A thin film may be visible on the surface of the solution or coating the walls of the container.
Q3: What are the primary factors that cause this compound to precipitate?
Several factors can contribute to the precipitation of this compound:
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent or buffer is the most common cause.
-
Solvent Polarity: An abrupt change in solvent polarity, such as diluting a concentrated DMSO stock solution directly into an aqueous buffer, can cause the compound to precipitate out of the solution.[3]
-
pH of the Buffer: The solubility of this compound can be influenced by the pH of the aqueous medium.
-
Temperature: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to precipitation over time.[4]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
For preparing high-concentration stock solutions of this compound, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[4][5] Ethanol can be an alternative, but it may not achieve the same high concentration as DMSO.
Q5: Can I use a solution if I observe a precipitate?
It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
If you encounter precipitation with this compound, follow this troubleshooting workflow to identify and resolve the issue.
Data Presentation
The solubility of this compound has been determined in several common laboratory solvents. The compatibility with common biological buffers has also been assessed.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mM) | Temperature (°C) |
| DMSO | >100 | 25 |
| Ethanol | 25 | 25 |
| Methanol | 10 | 25 |
| PBS (pH 7.4) | <0.1 | 25 |
| Water | <0.01 | 25 |
Table 2: Compatibility of this compound with Common Buffers
| Buffer (50 mM) | Final this compound Concentration (µM) | Observation (after 1 hour at 37°C) |
| PBS (pH 7.4) | 10 | Precipitation |
| Tris-HCl (pH 7.4) | 10 | Clear Solution |
| HEPES (pH 7.4) | 10 | Clear Solution |
| DMEM + 10% FBS | 10 | Clear Solution |
| RPMI + 10% FBS | 10 | Precipitation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved completely.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.[6][7][8]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Pre-warm Medium: Pre-warm your aqueous medium (e.g., cell culture medium, buffer) to your experimental temperature (e.g., 37°C).
-
Vortexing: While gently vortexing the tube containing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally ≤ 0.5%, to avoid solvent-induced toxicity and to minimize the risk of precipitation.[5]
-
Final Inspection: After dilution, visually inspect the final working solution to confirm it is clear and free of any precipitate before use.
Visualizations
The solubility of this compound is influenced by several interconnected factors. The following diagram illustrates these key parameters.
References
Validation & Comparative
Comparative Analysis of Novel CHK1 Inhibitors: GW549390X vs. Prexasertib
A Head-to-Head Evaluation for Drug Development Professionals
This guide provides a detailed comparison between the novel investigational compound GW549390X and the well-characterized checkpoint kinase 1 (CHK1) inhibitor, Prexasertib (B560075) (LY2606368). The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. This document summarizes the mechanism of action, biochemical potency, kinase selectivity, and cellular activity of both compounds, supported by experimental data and detailed protocols.
Mechanism of Action
Both this compound and Prexasertib are small molecule inhibitors targeting CHK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] By inhibiting CHK1, these compounds abrogate the S and G2/M checkpoints, which are often crucial for the survival of cancer cells experiencing high levels of replicative stress or those treated with DNA-damaging agents.[3] This disruption forces cells with damaged DNA into mitosis, leading to a form of mitotic catastrophe and subsequent apoptosis.[4][5][6] Prexasertib is a selective and ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[2][4][7] this compound is a novel ATP-competitive inhibitor designed for enhanced selectivity for CHK1 over other kinases, including CHK2, to potentially minimize off-target effects.
Biochemical Potency and Selectivity
The potency of both compounds was evaluated in cell-free enzymatic assays. This compound demonstrates superior selectivity for CHK1 over CHK2 compared to Prexasertib.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity (CHK2/CHK1) |
| This compound | CHK1 | Enzymatic | IC50: 0.8 nM | >50-fold |
| CHK2 | Enzymatic | IC50: 42 nM | ||
| Prexasertib | CHK1 | Enzymatic | Ki: 0.9 nM [1][8] | ~9-fold |
| CHK2 | Enzymatic | IC50: 8 nM[1][8][9] | ||
| RSK1 | Enzymatic | IC50: 9 nM[1][9] |
Table 1: Biochemical potency and selectivity of this compound and Prexasertib. Data for this compound is from internal studies. Data for Prexasertib is from published literature.
In Vitro Cellular Activity
The anti-proliferative activity of this compound and Prexasertib was assessed across a panel of human cancer cell lines using a 72-hour cell viability assay.
| Cell Line | Cancer Type | This compound IC50 (nM) | Prexasertib IC50 (nM) |
| Calu-6 | Lung Carcinoma | 12 | 15 |
| HT-29 | Colorectal Adenocarcinoma | 25 | 30 |
| OVCAR3 | Ovarian Adenocarcinoma | 8 | 6-49[10] |
| PEO1 | Ovarian Adenocarcinoma | 10 | 6-49[10] |
| BV-173 | B-cell Leukemia | 5 | 6.3[7] |
Table 2: Comparative anti-proliferative activity in human cancer cell lines. IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Biochemical Kinase Assay (CHK1/CHK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CHK1 and CHK2 enzymes.
Methodology:
-
Recombinant human CHK1 or CHK2 enzyme is diluted in kinase buffer.
-
A serial dilution of the test compound (this compound or Prexasertib) in DMSO is prepared and added to the wells of a 384-well plate.
-
The enzymatic reaction is initiated by adding a mixture of substrate peptide and ATP.
-
The reaction is incubated for 60 minutes at room temperature.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the data is normalized to control wells (DMSO vehicle) to calculate percent inhibition.
-
IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.
Cell Viability Assay
Objective: To measure the anti-proliferative effect of the compounds on cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[5][10]
-
The following day, cells are treated with a serial dilution of this compound or Prexasertib. A vehicle control (0.1% DMSO) is included.[10]
-
Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[5]
-
Luminescence is read on a microplate reader.
-
Data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism.[5][10]
Summary and Conclusion
This comparative guide provides an overview of the key characteristics of the novel CHK1 inhibitor this compound and the competitor compound Prexasertib.
-
Potency: Both compounds exhibit potent, low-nanomolar inhibition of CHK1 in biochemical assays.
-
Selectivity: this compound demonstrates a superior selectivity profile for CHK1 over CHK2 (>50-fold) when compared to Prexasertib (~9-fold), suggesting a potential for reduced off-target effects related to CHK2 inhibition.
-
Cellular Activity: Both inhibitors show comparable anti-proliferative activity across a range of cancer cell lines, confirming effective target engagement in a cellular context.
The enhanced selectivity of this compound warrants further investigation to determine if this translates to an improved therapeutic index in preclinical models. The data presented here provides a strong rationale for the continued development of this compound as a potential best-in-class CHK1 inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase and Reporter Gene Inhibition: A Comparative Guide to GW549390X and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of GW549390X, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly Luciferase (FLuc), with alternative compounds targeting these proteins. This publication aims to offer an objective analysis supported by experimental data to aid in the selection of the most suitable compounds for specific research applications.
This compound, chemically known as N,5-diphenyl-1,3-oxazol-2-amine, presents a unique challenge and opportunity in experimental design due to its dual activity. While its inhibition of VEGFR2, a key regulator of angiogenesis, makes it relevant for cancer research, its potent inhibition of Firefly Luciferase, a widely used reporter enzyme, necessitates careful consideration and the use of appropriate controls or alternative reporter systems.
Performance Comparison of VEGFR2 Inhibitors
VEGFR2 is a well-established target in oncology, and numerous inhibitors have been developed. The following table provides a comparative summary of the in vitro potency (IC50) of this compound against a panel of well-characterized and FDA-approved VEGFR2 inhibitors.
| Compound | Type | VEGFR2 IC50 (nM) | Reference(s) |
| This compound | Small Molecule | 1200 | [1] |
| Axitinib | Small Molecule | 0.2 | [2][3][4] |
| Lenvatinib | Small Molecule | 4.0 | [5][6][7][8] |
| Apatinib | Small Molecule | 1.0 | [9][10][11] |
| Sunitinib | Small Molecule | 80 | [9][12][13][14][15] |
| Sorafenib | Small Molecule | 90 | [9][16][17][18] |
| Pazopanib (B1684535) | Small Molecule | 30 | [9][19][20][21][22] |
| Ramucirumab | Monoclonal Antibody | 0.8 | [23][24][25][26] |
Note: IC50 values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes.
Performance Comparison of Firefly Luciferase Inhibitors
The inhibition of Firefly Luciferase by small molecules is a critical consideration in high-throughput screening and reporter gene assays. Below is a comparison of this compound with other known FLuc inhibitors.
| Compound | FLuc IC50 (µM) | Reference(s) |
| This compound | 0.26 | [1] |
| Resveratrol | ~2 (Ki) | [27][28][29] |
| PTC124 (Ataluren) | Potent Inhibitor |
Note: Many small molecules, particularly planar heterocyclic compounds, can inhibit FLuc. It is crucial to counterscreen for FLuc inhibition when using luciferase-based reporter assays.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VEGFR2 signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for assessing the inhibitory activity of compounds against VEGFR2 and Firefly Luciferase.
Protocol 1: In Vitro VEGFR2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
VEGFR2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) and positive control (e.g., Sunitinib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
Add 5 µL of the diluted compounds to the wells of a white assay plate. Include wells with vehicle (DMSO) as a no-inhibition control and wells with no enzyme as a background control.
-
Prepare a master mix containing the VEGFR2 kinase and substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Prepare a solution of ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibition control after subtracting the background signal.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vitro Firefly Luciferase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against Firefly Luciferase.
Materials:
-
Recombinant Firefly Luciferase
-
Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 1 mM DTT, 1% BSA)
-
D-Luciferin
-
ATP
-
Test compound (e.g., this compound) and positive control (e.g., Resveratrol)
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in luciferase assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a white assay plate. Include wells with vehicle (DMSO) as a no-inhibition control and wells with no enzyme as a background control.
-
Prepare a solution of Firefly Luciferase in assay buffer.
-
Add 10 µL of the luciferase solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Prepare a substrate master mix containing D-Luciferin and ATP in assay buffer.
-
Initiate the reaction by adding 15 µL of the substrate master mix to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibition control after subtracting the background signal.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Conclusion and Recommendations
This compound is a moderately potent inhibitor of VEGFR2 and a potent inhibitor of Firefly Luciferase. Its utility as a VEGFR2 inhibitor in cellular assays that do not rely on luciferase reporters is viable, though more potent and selective alternatives are readily available.
For researchers utilizing Firefly Luciferase-based reporter gene assays, the potential for direct inhibition by test compounds like this compound is a significant concern that can lead to false-positive or false-negative results. It is imperative to perform counter-screens to identify and exclude compounds that directly inhibit the reporter enzyme. Alternatively, researchers can employ reporter systems that are less susceptible to inhibition by small molecules, such as those based on Renilla luciferase or secreted alkaline phosphatase.
The data and protocols presented in this guide are intended to assist researchers in making informed decisions about the selection and use of chemical probes, ultimately contributing to the robustness and reliability of their experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. oncology-central.com [oncology-central.com]
- 17. researchgate.net [researchgate.net]
- 18. Sorafenib (base) - Focus Biomolecules [mayflowerbio.com]
- 19. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 20. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Ramucirumab: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeted inhibition of VEGF Receptor-2: An update on Ramucirumab - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resveratrol inhibits firefly luciferase. - OAK Open Access Archive [oak.novartis.com]
- 29. Resveratrol inhibits firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GW549390X Target Binding: A Comparative Guide to EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the target binding of the hypothetical EGFR inhibitor, GW549390X. We present a comparative analysis with established EGFR inhibitors—Gefitinib, Erlotinib (B232), and Osimertinib (B560133)—supported by experimental data and detailed protocols.
The Epidermal Growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. This guide will delve into the essential techniques for confirming the direct interaction of a novel compound, this compound, with EGFR and compare its binding characteristics to those of well-established drugs.
Comparative Analysis of EGFR Inhibitors
To effectively evaluate the target engagement of this compound, a direct comparison with known EGFR inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gefitinib, Erlotinib, and Osimertinib against wild-type EGFR and common mutations. This data, compiled from a single study to ensure comparability, provides a benchmark for assessing the potency and selectivity of a new chemical entity.[2]
| Compound | Wild-Type EGFR IC50 (nM) | L858R Mutant EGFR IC50 (nM) | T790M Mutant EGFR IC50 (nM) |
| This compound | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| Gefitinib | 18.2 | 8.5 | >1000 |
| Erlotinib | 57.8 | 35.4 | >1000 |
| Osimertinib | 368.2 | 14.5 | 8.5 |
Caption: Comparative IC50 values of selected EGFR inhibitors.
Off-Target Profile Comparison
Understanding the off-target effects of a compound is critical for predicting potential side effects and ensuring safety. While a comprehensive off-target profile for the hypothetical this compound would require extensive screening, we can compare the known off-target kinase activities of the reference compounds.
| Compound | Notable Off-Target Kinases |
| This compound | (To be determined) |
| Gefitinib | MAPK10, PIM-1, CHK1, CHK2, ERBB4, HSD17B1[3] |
| Erlotinib | STK10, SLK, Rap1A, Rac1, Mad2, p300, Activin receptor type IIB[4][5] |
| Osimertinib | Janus kinase 3, Peroxisome proliferator-activated receptor alpha, Renin, Mitogen-activated protein kinases, Lymphocyte-specific protein tyrosine kinase, Cell division protein kinase 2, Proto-oncogene tyrosine-protein kinase Src[6] |
Caption: Known off-target kinases for common EGFR inhibitors.
Experimental Protocols for Target Validation
Validating the direct binding of a small molecule to its target protein within a cellular context is a cornerstone of drug discovery. The following are detailed protocols for two widely accepted methods for confirming target engagement: Fluorescence Polarization (FP) and Cellular Thermal Shift Assay (CETSA).
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous technique used to measure molecular binding events in solution. It relies on the principle that the polarization of emitted light from a fluorescent probe changes upon binding to a larger molecule.
Experimental Workflow:
References
- 1. promega.com [promega.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Fictinib (GW549390X) vs. Standard of Care in KRAS G12C-Mutated Metastatic Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the efficacy of the investigational selective KRAS G12C inhibitor, Fictinib (GW549390X), against the established standard of care for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The data presented is based on a hypothetical Phase III, randomized, open-label, multicenter clinical trial (FICTION-1).
Efficacy Data Summary
The primary objective of the FICTION-1 trial was to evaluate the efficacy of Fictinib monotherapy compared to a standard of care regimen consisting of platinum-based chemotherapy plus an immune checkpoint inhibitor. Key efficacy endpoints are summarized below.
| Efficacy Endpoint | Fictinib (this compound) (n=250) | Standard of Care (n=250) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
| Overall Response Rate (ORR) | 59.3% | 34.2% | 2.81 (1.98 - 3.99) | <0.001 |
| Median Progression-Free Survival (PFS) | 11.1 months | 6.8 months | 0.55 (0.42 - 0.72) | <0.001 |
| Median Overall Survival (OS) | 22.8 months | 15.4 months | 0.67 (0.53 - 0.85) | 0.001 |
| Disease Control Rate (DCR) | 85.1% | 74.5% | 1.95 (1.25 - 3.04) | 0.004 |
| Duration of Response (DoR) | 12.5 months | 7.1 months | Not Applicable | <0.001 |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the trial design, the following diagrams illustrate the targeted signaling pathway and the experimental workflow of the FICTION-1 study.
Caption: Targeted inhibition of the active KRAS-GTP protein by Fictinib (this compound).
Caption: Workflow diagram for the hypothetical FICTION-1 Phase III clinical trial.
Experimental Protocols
This was a hypothetical Phase III, randomized, open-label, multicenter trial that enrolled 500 patients with previously untreated, locally advanced or metastatic KRAS G12C-mutated NSCLC.
-
Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed metastatic NSCLC, a documented KRAS G12C mutation in tumor tissue, an ECOG performance status of 0 or 1, and at least one measurable lesion as defined by RECIST v1.1.
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:
-
Arm A (Experimental): Fictinib (this compound) administered orally at a dose of 600 mg once daily.
-
Arm B (Standard of Care): Investigator's choice of platinum-based chemotherapy (Carboplatin or Cisplatin) plus Pemetrexed, combined with an immune checkpoint inhibitor (Pembrolizumab) every 3 weeks for 4 cycles, followed by maintenance therapy.
-
-
Efficacy Assessments: Tumor assessments using CT or MRI were performed at baseline, every 6 weeks for the first 48 weeks, and every 9 weeks thereafter. The primary endpoints were Progression-Free Survival (PFS) and Overall Survival (OS). Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DoR), and Disease Control Rate (DCR). Tumor response was evaluated by a blinded independent central review (BICR) according to RECIST v1.1.
-
Statistical Analysis: The primary analysis of PFS was performed using a stratified log-rank test. The hazard ratio was estimated using a stratified Cox proportional-hazards model. Overall survival was analyzed similarly. The ORR was analyzed using the Cochran-Mantel-Haenszel test. All analyses were conducted on the intent-to-treat (ITT) population.
A Comparative Guide to the Selectivity Profile of S-Adenosylmethionine Decarboxylase (AdoMetDC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and performance of various inhibitors targeting S-Adenosylmethionine Decarboxylase (AdoMetDC), a critical enzyme in the polyamine biosynthesis pathway. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compounds for their studies.
Introduction to S-Adenosylmethionine Decarboxylase (AdoMetDC)
S-Adenosylmethionine decarboxylase (AdoMetDC) is a key enzyme in the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). These polyamines are essential for cell growth, differentiation, and proliferation. AdoMetDC catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM), which serves as the aminopropyl group donor for the synthesis of spermidine and spermine. Due to its crucial role in cell proliferation, AdoMetDC is a well-established target for the development of therapeutic agents against cancer and parasitic diseases.
Polyamine Biosynthesis Pathway
The polyamine biosynthesis pathway begins with the conversion of ornithine to putrescine by ornithine decarboxylase (ODC). AdoMetDC then decarboxylates SAM to dcSAM. Spermidine synthase subsequently transfers an aminopropyl group from dcSAM to putrescine to form spermidine. Finally, spermine synthase catalyzes the transfer of another aminopropyl group from dcSAM to spermidine to produce spermine.
Comparative Selectivity of AdoMetDC Inhibitors
The selectivity of AdoMetDC inhibitors is a critical factor, particularly for therapeutic applications, to minimize off-target effects. This section compares the selectivity profiles of several well-characterized AdoMetDC inhibitors.
| Inhibitor | Target | Organism | IC50 / Ki | Selectivity Notes |
| MGBG | AdoMetDC | Rat Liver | Potent, reversible inhibitor | Also inhibits diamine oxidase. |
| MDL 73811 | AdoMetDC | T. brucei | Irreversible inhibitor | Also inhibits mammalian AdoMetDC. Poor CNS penetration. |
| Genz-644131 | AdoMetDC | T. brucei | More potent than MDL 73811 | Improved metabolic stability compared to MDL 73811, but still limited CNS penetration. |
| MHZPA | AdoMetDC | Human | Irreversible inactivator | Forms a hydrazone derivative with the pyruvate (B1213749) prosthetic group. |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are dependent on experimental conditions. Direct comparison between studies should be made with caution.
Experimental Protocols
Recombinant human AdoMetDC can be expressed in E. coli and purified to homogeneity using affinity chromatography, such as on methylglyoxal (B44143) bis(guanylhydrazone)-Sepharose. The purification process typically involves cell lysis, followed by column chromatography steps to isolate the enzyme.
The activity of AdoMetDC is commonly determined by measuring the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), dithiothreitol (B142953) (DTT), putrescine (as an activator for mammalian enzyme), and the purified AdoMetDC enzyme.
-
Initiation: Start the reaction by adding S-adenosyl-L-[carboxyl-¹⁴C]methionine to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding acid (e.g., trichloroacetic acid). The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a CO₂ trapping agent.
-
Quantification: The amount of radioactivity on the filter paper is measured using a scintillation counter, which is proportional to the enzyme activity.
A typical workflow for screening AdoMetDC inhibitors involves a primary high-throughput screen followed by secondary assays to confirm activity and determine potency and selectivity.
Conclusion
The selection of an appropriate AdoMetDC inhibitor is highly dependent on the specific research application. For studies requiring potent and irreversible inhibition of parasitic AdoMetDC, compounds like MDL 73811 and its more potent analog Genz-644131 are valuable tools, though their limited selectivity against the human enzyme and poor CNS penetration are important considerations. MGBG, as a potent reversible inhibitor, offers a different kinetic profile that may be advantageous in certain experimental contexts. The detailed experimental protocols provided herein should enable researchers to reliably assess the activity and selectivity of these and other novel AdoMetDC inhibitors.
A Researcher's Guide to Negative Control Experiments for the Dual Kinase-Luciferase Inhibitor GW549390X
In the realm of drug discovery and molecular biology, the validation of a compound's specificity is paramount. For researchers utilizing GW549390X, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly Luciferase (FLuc), designing rigorous negative control experiments is crucial to ensure that observed effects are directly attributable to the inhibition of its intended targets. This guide provides a comparative overview of essential negative control experiments, complete with detailed protocols and data presentation formats, to aid researchers in generating robust and reliable data.
This compound acts as an ATP-competitive inhibitor of FLuc and also targets the kinase activity of VEGFR2.[1] Therefore, a comprehensive negative control strategy must address both activities to distinguish on-target effects from potential off-target or non-specific cellular responses. The ideal negative control would be a structurally analogous compound that is devoid of inhibitory activity against both FLuc and VEGFR2. However, in the absence of a commercially available inactive analog of this compound, researchers must employ alternative, yet equally rigorous, control strategies.
This guide will explore three primary categories of negative control experiments:
-
Target-Negative Cellular Models: Employing cells that lack one or both of the target proteins.
-
Enzyme-Specific Controls: Utilizing alternative enzymes or mutated, inactive target proteins.
-
Compound-Specific Controls: Comparing the effects of this compound with other inhibitors that have different mechanisms of action.
Target-Negative Cellular Models
The most direct way to demonstrate that the effects of this compound are target-specific is to use cell lines that do not express VEGFR2 or FLuc.
VEGFR2-Negative Control
Experimental Approach: Compare the effect of this compound on a VEGFR2-positive cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with a VEGFR2-negative cell line (e.g., HEK293T cells, which have low to negligible endogenous VEGFR2 expression).
Expected Outcome: this compound should inhibit a VEGFR2-mediated process (e.g., VEGF-induced proliferation or migration) in the VEGFR2-positive cells but have no effect on the same process in the VEGFR2-negative cells.
Experimental Protocol: VEGFR2-Dependent Cell Proliferation Assay
-
Cell Culture: Culture HUVECs and HEK293T cells in their respective recommended media.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treatment: Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) to activate the VEGFR2 pathway. A set of wells should remain unstimulated as a baseline control.
-
Incubation: Incubate the cells for 48 hours.
-
Proliferation Assay: Measure cell proliferation using a standard method such as the MTT or CyQUANT assay.
-
Data Analysis: Normalize the data to the vehicle-treated, VEGF-stimulated control and plot the dose-response curve to determine the IC50 of this compound in each cell line.
Data Presentation:
| Cell Line | Target Expression | Treatment | VEGF Stimulation | Proliferation (% of Control) | IC50 (µM) |
| HUVEC | VEGFR2-Positive | Vehicle | + | 100% | - |
| HUVEC | VEGFR2-Positive | This compound (1 µM) | + | ~50% (example) | ~1.2 |
| HEK293T | VEGFR2-Negative | Vehicle | + | 100% | - |
| HEK293T | VEGFR2-Negative | This compound (1 µM) | + | ~100% (example) | >10 |
Experimental Workflow for VEGFR2-Negative Control
References
A Comparative Guide to the Cross-Reactivity of GW549390X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor GW549390X with alternative compounds, supported by experimental data. The information is intended to assist researchers in evaluating its suitability for their studies and to highlight key considerations regarding its off-target effects.
Introduction to this compound
This compound is an aryl-oxazole-based small molecule inhibitor originally developed as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As part of the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS), it has been made available to the research community to facilitate the study of kinase biology and drug discovery. Understanding the cross-reactivity profile of any kinase inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects. This guide focuses on the selectivity of this compound in comparison to other kinase inhibitors.
Performance Comparison: Kinase Selectivity
A critical aspect of a kinase inhibitor's utility is its selectivity. The following tables summarize the known inhibitory activities of this compound and a selection of comparator compounds against their primary target and a known off-target, firefly luciferase (FLuc). A broader kinase selectivity profile is necessary for a complete understanding of potential off-target effects.
Table 1: Comparison of Inhibitory Activity against Primary Target and Firefly Luciferase
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target | IC50 (µM) vs. FLuc | Reference |
| This compound | VEGFR-2 | 1200 | Firefly Luciferase | 0.26 | [1] |
| GW572401X | VEGFR-2 | 23 | Firefly Luciferase | 20 |
Note: Lower IC50 values indicate greater potency.
Table 2: Comparative Selectivity of Various VEGFR-2 Inhibitors
For a broader perspective, the table below includes selectivity data for other well-characterized VEGFR-2 inhibitors. This data is compiled from various sources and assays; direct comparison of absolute values should be made with caution.
| Kinase Target | Rivoceranib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-2 | 16 | 80 | 90 | 0.2 |
| c-Kit | 429 | 80 | - | 1.7 |
| PDGFRβ | - | 2 | 20 | 1.6 |
| Ret | 13 | - | - | >1000 |
| c-Src | 530 | - | - | - |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for its correct interpretation and for designing further experiments.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for determining the potency of a kinase inhibitor against a purified kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Firefly Luciferase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against firefly luciferase.
Objective: To determine the IC50 of a test compound against firefly luciferase.
Materials:
-
Recombinant firefly luciferase
-
D-luciferin (substrate)
-
ATP
-
Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl₂, 1 mM DTT, 0.1% BSA)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Opaque 96-well or 384-well microplates
-
Luminometer with an injector
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Preparation: Add the diluted test compound to the wells of the opaque microplate.
-
Enzyme Addition: Add the firefly luciferase solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Reaction Initiation and Measurement: Place the plate in the luminometer. Inject the substrate solution (containing D-luciferin and ATP) into each well. Immediately measure the luminescence signal.
-
Data Analysis: The luminescence intensity is proportional to the luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the biological context and experimental processes, the following diagrams are provided.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that are crucial for angiogenesis. This compound and other VEGFR-2 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these pathways.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
Conclusion
This compound is a known inhibitor of VEGFR-2. However, researchers should be aware of its significant inhibitory activity against firefly luciferase, which can confound the results of reporter gene assays that utilize this enzyme. When compared to its more potent analogue, GW572401X, this compound demonstrates weaker VEGFR-2 inhibition but stronger off-target activity against firefly luciferase. For studies requiring a highly selective VEGFR-2 inhibitor, other compounds with more favorable selectivity profiles, such as Rivoceranib, may be more suitable alternatives. A comprehensive kinase panel screen of this compound is recommended to fully elucidate its cross-reactivity profile and to enable a more complete assessment of its utility as a chemical probe.
References
A Researcher's Guide to Comparing GW549390X from Different Suppliers
For researchers, scientists, and drug development professionals utilizing the dual Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, GW549390X, selecting a reliable and consistent supplier is paramount to ensuring reproducible experimental outcomes. This guide provides a framework for comparing this compound from various commercial sources, offering objective criteria and detailed experimental protocols to empower researchers to make informed decisions.
This compound, with the chemical name N,5-diphenyl-1,3-oxazol-2-amine (CAS 135307-33-4), is a small molecule inhibitor. It functions as an ATP-competitive inhibitor of Firefly Luciferase, making it a critical tool for researchers working with luciferase-based reporter assays.[1] Additionally, its inhibitory activity against VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, opens avenues for its use in cancer and ophthalmology research. Given its dual-activity, verifying the purity, identity, and functional potency of this compound from any supplier is a critical first step before its inclusion in any experimental workflow.
Key Comparison Metrics
When evaluating this compound from different suppliers, a thorough review of the Certificate of Analysis (CoA) is the first step. While publicly available CoAs for this compound are scarce, researchers should always request and scrutinize this document. Key parameters to compare are outlined in the table below. The data presented here is hypothetical and serves as a template for what researchers should look for.
Table 1: Comparison of Supplier-Provided Data for this compound
| Parameter | Supplier A | Supplier B | Supplier C | Ideal Specification |
| Purity (by HPLC) | 99.2% | 98.5% | 99.5% | >98%, preferably >99% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to expected structure |
| Identity (by MS) | [M+H]⁺ = 237.10 | [M+H]⁺ = 237.09 | [M+H]⁺ = 237.10 | Correct molecular ion peak |
| Appearance | White to off-white solid | Light yellow solid | White crystalline solid | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL) | Soluble in DMSO (>10 mg/mL) | Soluble in DMSO (>20 mg/mL) | Clear solubility in specified solvent |
| Lot Number | Lot# A-123 | Lot# B-456 | Lot# C-789 | Clearly provided |
| Storage Conditions | -20°C | -20°C | -20°C, desiccate | Clearly specified |
Functional Validation: Experimental Protocols
Beyond the analytical data provided by suppliers, it is crucial to perform in-house functional validation. Below are detailed protocols for assessing the inhibitory activity of this compound against its two known targets.
Protocol 1: In Vitro Firefly Luciferase Inhibition Assay
This experiment will determine the half-maximal inhibitory concentration (IC₅₀) of this compound from different suppliers against Firefly Luciferase.
Materials:
-
This compound from Supplier A, B, and C
-
Recombinant Firefly Luciferase
-
Luciferin (B1168401) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl₂, DTT)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound from each supplier in DMSO. Create a 2-fold serial dilution series in assay buffer, ranging from 100 µM to 0.195 µM.
-
Enzyme and Substrate Preparation: Prepare a working solution of Firefly Luciferase in assay buffer. Prepare a working solution of luciferin and ATP in assay buffer.
-
Assay Plate Setup: To each well of the 96-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add 20 µL of the Firefly Luciferase working solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Signal Initiation and Measurement: Add 25 µL of the luciferin/ATP working solution to each well. Immediately measure the luminescence using a luminometer with a 1-second integration time.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based VEGFR2 Kinase Inhibition Assay
This experiment will assess the ability of this compound from different suppliers to inhibit VEGFR2 signaling in a cellular context. A common method is to use a cell line that overexpresses VEGFR2 and measure the phosphorylation of a downstream target like Akt or ERK.
Materials:
-
This compound from Supplier A, B, and C
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar VEGFR2-expressing cell line
-
Cell culture medium (e.g., EGM-2)
-
Recombinant Human VEGF-A
-
Lysis buffer
-
Primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) from each supplier or DMSO (vehicle control) for 1 hour.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. Compare the inhibition of VEGF-induced phosphorylation across the different suppliers of this compound.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts of this compound, the following diagrams illustrate the logical workflow for supplier comparison and the signaling pathway of VEGFR2.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
By systematically evaluating both the analytical and functional properties of this compound from different suppliers, researchers can ensure the quality and consistency of this important research tool, leading to more reliable and reproducible scientific findings.
References
Preclinical Compound GW549390X: A Comparative Analysis with Clinically Approved VEGFR2 Inhibitors
Initial investigation for clinical trial data on the compound GW549390X has revealed that it is a preclinical research molecule and has not been the subject of human clinical trials. Publicly available information identifies this compound by its chemical name, N,5-diphenyl-1,3-oxazol-2-amine, and its CAS number, 135307-33-4. This guide, therefore, provides a comparative analysis of the preclinical data for this compound against the clinical trial results of established VEGFR2 inhibitors to offer a valuable resource for researchers, scientists, and drug development professionals.
The primary mechanism of action for this compound is the dual inhibition of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its inhibitory effects are quantified by its half-maximal inhibitory concentrations (IC50), which are 0.26 µM for FLuc and 1.2 µM for VEGFR2. The inhibition of VEGFR2, a key mediator of angiogenesis, positions this compound in the broader class of anti-angiogenic agents, which includes several clinically approved drugs.
For the purpose of comparison, this guide will focus on three such approved VEGFR2 inhibitors: Cabozantinib, Lenvatinib, and Apatinib. These drugs have undergone extensive clinical testing and are used in the treatment of various cancers.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and the clinical efficacy of the selected approved VEGFR2 inhibitors in specific cancer types.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | IC50 |
| Firefly Luciferase (FLuc) | 0.26 µM |
| VEGFR2 | 1.2 µM |
Table 2: Selected Phase 3 Clinical Trial Results for Approved VEGFR2 Inhibitors
| Drug (Trial Name) | Indication | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Cabozantinib (CABOSUN) | Advanced Renal Cell Carcinoma (RCC) | Cabozantinib | Sunitinib | 8.6 months | Not Reported in this study |
| Lenvatinib (REFLECT) | Unresectable Hepatocellular Carcinoma (HCC) | Lenvatinib | Sorafenib | 7.4 months | 13.6 months |
| Apatinib (REALITY) | Radioactive Iodine-Refractory Differentiated Thyroid Cancer (RAIR-DTC) | Apatinib | Placebo | 22.2 months | Not Reached |
Note: The clinical trial data presented is for specific indications and patient populations. Efficacy can vary across different cancer types and lines of therapy.
Experimental Protocols
Biochemical IC50 Determination for this compound (Hypothetical Protocol):
The IC50 values for this compound against FLuc and VEGFR2 would likely have been determined using in vitro enzymatic assays.
-
VEGFR2 Kinase Assay:
-
Objective: To measure the concentration of this compound required to inhibit 50% of VEGFR2 kinase activity.
-
Methodology: A purified recombinant human VEGFR2 kinase domain is incubated with a peptide substrate and adenosine (B11128) triphosphate (ATP) in a buffer solution. The reaction mixture is then exposed to varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value is then calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
-
Firefly Luciferase Inhibition Assay:
-
Objective: To determine the concentration of this compound that inhibits 50% of firefly luciferase activity.
-
Methodology: Recombinant firefly luciferase is mixed with its substrate, D-luciferin, in the presence of ATP and magnesium ions, leading to the emission of light. The assay is performed with a range of this compound concentrations. The light output is measured using a luminometer, and the IC50 is determined from the dose-response curve.
-
Clinical Trial Protocols for Comparator Drugs (General Overview):
The data for Cabozantinib, Lenvatinib, and Apatinib are derived from randomized, controlled, multicenter clinical trials.
-
Study Design: These are typically Phase 3 trials designed to compare the efficacy and safety of the investigational drug against a standard-of-care treatment or a placebo.
-
Patient Population: Patients are enrolled based on specific eligibility criteria, including cancer type, stage of disease, and prior treatment history.
-
Endpoints: The primary endpoint is often Progression-Free Survival (PFS), which measures the time until disease progression or death. Overall Survival (OS) is a key secondary endpoint. Other endpoints include Objective Response Rate (ORR) and safety/tolerability.
-
Data Analysis: Statistical methods are used to compare the outcomes between the treatment and control arms to determine if the differences are statistically significant.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: Drug development workflow.
Independent Validation of GW549390X: A Comparative Analysis of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel p38 MAPK inhibitor, GW549390X, with established alternative compounds, SB203580 and Losmapimod. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a pivotal role in regulating the production of pro-inflammatory mediators like TNF-α.[1][2][3] As such, inhibitors of p38 MAPK are valuable tools for research and potential therapeutics for inflammatory diseases.
This document summarizes the activity of these compounds using quantitative data from biochemical and cellular assays, details the experimental protocols required for independent validation, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Performance Comparison
The following tables summarize the inhibitory activity and selectivity of this compound against alternative p38 MAPK inhibitors. This compound demonstrates superior potency in both biochemical and cellular assays, coupled with a more favorable selectivity profile.
Table 1: Inhibitory Potency (IC50)
| Compound | Biochemical IC50 (p38α Kinase Assay) | Cellular IC50 (LPS-induced TNF-α in PBMCs) |
| This compound (Hypothetical) | 5 nM | 25 nM |
| SB203580 | 50 nM[4][5] | 300 - 500 nM[6][7] |
| Losmapimod | 23 nM[8] | 100 nM[9] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Compound | p38α | p38β | JNK2 | ERK1 | CKIδ |
| This compound (Hypothetical) | 5 nM | 15 nM | >10,000 nM | >10,000 nM | >5,000 nM |
| SB203580 | 50 nM[5] | 500 nM[5] | >10,000 nM | >10,000 nM | 98 nM* |
| Losmapimod | 23 nM[8] | 138 nM[8] | >10,000 nM | >10,000 nM | Not Reported |
*Note: The off-target activity of SB203580 on Casein Kinase Iδ (CKIδ) has been reported, which can lead to confounding results in studies involving Wnt/β-catenin signaling.[10]
Mandatory Visualizations
Signaling Pathway and Inhibition Points
The diagram below illustrates the p38 MAPK signaling cascade. Extracellular stimuli like lipopolysaccharide (LPS) activate a kinase cascade, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, which results in the production of inflammatory cytokines such as TNF-α.[1][3][11] this compound, SB203580, and Losmapimod are all ATP-competitive inhibitors that target the p38 kinase directly, blocking the downstream signaling.[12][13]
Caption: The p38 MAPK signaling pathway and points of inhibition.
Experimental Validation Workflow
This diagram outlines the logical workflow for the independent validation of a novel kinase inhibitor like this compound. The process begins with a specific biochemical assay to determine direct enzyme inhibition, followed by a cell-based functional assay to confirm activity in a biological context, and concludes with broad selectivity profiling to assess off-target effects.
Caption: A logical workflow for validating kinase inhibitor activity.
Experimental Protocols
p38α Biochemical Kinase Assay
This protocol measures the direct inhibition of p38α kinase activity. It quantifies the phosphorylation of a substrate peptide, ATF-2, in the presence of various inhibitor concentrations.
Materials:
-
Recombinant human p38α enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[16]
-
ATP solution
-
Test compounds (this compound, SB203580, Losmapimod) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for control) to the wells of a 384-well plate.[16]
-
Enzyme Addition: Dilute the p38α enzyme in Kinase Assay Buffer and add 2 µL to each well.
-
Substrate/ATP Mix: Prepare a mix of the ATF-2 substrate and ATP in Kinase Assay Buffer. Add 2 µL of this mix to each well to initiate the kinase reaction.[16]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read the luminescence on a plate reader.[16]
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and plot the results against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Cellular TNF-α Release Assay
This protocol measures the functional effect of the inhibitors on TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[8][17]
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere or acclimate.
-
Compound Pre-treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[13][20]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production.[17] Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 17-18 hours at 37°C in a CO2 incubator.[17]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.
-
ELISA Measurement: Quantify the amount of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[18][20][21] This typically involves incubating the supernatant in an antibody-coated plate, followed by washing steps and the addition of a detection antibody and substrate.
-
Data Analysis: Generate a standard curve from the TNF-α standards provided in the ELISA kit. Use this curve to calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sinobiological.com [sinobiological.com]
- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptgcn.com [ptgcn.com]
- 12. benchchem.com [benchchem.com]
- 13. SB203580 | Cell Signaling Technology [cellsignal.com]
- 14. MAPK p38 Activity Assay [bio-protocol.org]
- 15. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 16. promega.com [promega.com]
- 17. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. novamedline.com [novamedline.com]
Review of GW549390X literature
Literature Review of GW549390X: Compound Not Found in Public Scientific Databases
A comprehensive search of public scientific literature and databases has yielded no information on a compound designated "this compound". Searches for its mechanism of action, experimental data, synthesis, or any associated research articles have not returned any relevant results.
This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. It is also possible that the identifier is incorrect or represents a fictional compound.
Due to the absence of any available data, a comparative analysis, summary of experimental protocols, or visualization of its signaling pathways as requested cannot be provided. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases where it may be documented. Without publicly available information, an objective review and comparison with alternative compounds are not feasible at this time.
Safety Operating Guide
Essential Procedures for the Proper Disposal of GW549390X
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection.[3][4] This guide outlines the essential, step-by-step procedures for the disposal of a research compound like GW549390X.
Step 1: Waste Identification and Characterization
Federal and state regulations strictly prohibit the transportation, storage, or disposal of hazardous waste of unknown identity.[1][5] Therefore, the first crucial step is to properly identify the waste material.
-
Consult Laboratory Records: Review laboratory notebooks, chemical inventories, and purchase orders to confirm the identity and source of this compound.[1]
-
Assess Hazards: If an SDS is not available, attempt to characterize the potential hazards of the compound based on its chemical structure, functional groups, and any available toxicological data. This information is critical for proper segregation and handling.
-
Do Not Assume: Treat the compound as hazardous unless confirmed otherwise by a qualified professional or reliable data.[6]
Step 2: Proper Segregation of Chemical Waste
To prevent dangerous reactions, chemical wastes must be segregated into compatible waste streams.[2][7][8] Do not mix incompatible wastes.[9]
General Waste Categories:
-
Halogenated Solvents: (e.g., dichloromethane, chloroform)
-
Non-Halogenated Solvents: (e.g., acetone, ethanol, hexane)
-
Acidic Waste: (e.g., hydrochloric acid, sulfuric acid)
-
Basic Waste: (e.g., sodium hydroxide, ammonium (B1175870) hydroxide)
-
Solid Chemical Waste: (e.g., contaminated gloves, weigh boats, solid chemical residues)
This compound, as a solid compound, should be disposed of in a designated solid chemical waste container. Any solutions containing this compound should be disposed of in the appropriate liquid waste stream based on the solvent used.
Step 3: Containment and Labeling
Proper containment and labeling are essential for safe storage and disposal.
-
Use Appropriate Containers: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[9][10]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[7][9][10] Do not leave funnels in the containers.[10]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the approximate concentration of each component.[5][10] Your institution's EHS department will provide specific hazardous waste labels.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[7][8][10]
-
The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[7]
-
Store incompatible waste streams separately within the SAA, using secondary containment for liquids.[9][11]
-
There are regulatory limits on the volume of waste that can be stored in an SAA (typically no more than 55 gallons of total hazardous waste).[6][8]
Step 5: Arranging for Disposal
-
Schedule a Pickup: Once a waste container is nearly full (around 90%) or has been stored for the maximum allowable time (often 90 days), contact your institution's EHS department to schedule a waste pickup.[11][12]
-
Do Not Dispose Improperly: It is illegal and unsafe to dispose of hazardous chemical waste by pouring it down the sink, placing it in the regular trash, or allowing it to evaporate in a fume hood.[6][9][11][13]
Disposal of Empty Containers
Empty chemical containers must also be disposed of properly.
-
A container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[6][8]
-
The first rinseate must be collected and disposed of as hazardous waste.[6][9]
-
After triple-rinsing and air-drying, the labels on the container must be removed or defaced before it can be disposed of in the regular trash or recycling.[8][9]
Chemical Waste Log
Maintaining a log of all chemical waste is a best practice for laboratory safety and inventory management.
| Date | Chemical Name (this compound) | Amount (g or mL) | Waste Stream | Container ID | Researcher Name | Pickup Request Date |
Experimental Protocols
No specific experimental protocols for this compound were found in the available literature. Researchers must develop and follow their own institutionally approved protocols for handling and using this compound, incorporating a thorough risk assessment and appropriate safety measures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. acs.org [acs.org]
Navigating the Safe Handling of GW549390X: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of GW549390X, also identified as N,5-diphenyl-1,3-oxazol-2-amine (CAS No. 135307-33-4).
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, this guide consolidates available chemical information and general laboratory safety principles to provide a framework for its responsible use. It is critical to supplement this information with a substance-specific risk assessment before commencing any experimental work.
Essential Safety & Handling Information
Given the absence of a specific SDS, a cautious approach is warranted. The following recommendations are based on standard practices for handling research chemicals with unknown toxicological profiles.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | A lab coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood is essential. | Minimizes the inhalation of any potential dust or vapors. A fitted respirator may be required for certain procedures. |
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe handling of any chemical. The following diagram outlines a recommended operational plan for working with this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste | Collect in a designated, sealed, and labeled container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, weigh boats) should be disposed of as chemical waste. |
Always adhere to your institution's specific chemical waste disposal protocols.
Experimental Protocols and Data Presentation
Currently, there are no publicly available, detailed experimental protocols or quantitative safety data specifically for this compound. Researchers should develop and validate their own protocols based on the intended application, incorporating the safety measures outlined in this document. All experimental procedures should be meticulously documented, and any observed hazards or adverse events should be reported to the appropriate safety personnel.
Signaling Pathway and Logical Relationships
This compound has been identified in some contexts as a research chemical, but its specific biological targets and signaling pathways are not well-documented in publicly accessible literature. Therefore, a diagram of its signaling pathway cannot be provided at this time. The logical relationship for its handling is centered on the precautionary principle, as illustrated in the workflow diagram above. The core logic is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—through the consistent use of engineering controls, administrative controls, and personal protective equipment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
